molecular formula C7H11BrO B2612261 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane CAS No. 2490398-68-8

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

Cat. No.: B2612261
CAS No.: 2490398-68-8
M. Wt: 191.068
InChI Key: YYXIZLMFTJOPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C7H11BrO and its molecular weight is 191.068. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXIZLMFTJOPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane, tailored for researchers, scientists, and drug development professionals. It delves into the compound's chemical structure, synthesis, reactivity, and its burgeoning role as a key structural motif in medicinal chemistry.

The Strategic Importance of Saturated Bicyclic Scaffolds

In the quest for novel therapeutics with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly turning to saturated, rigid, three-dimensional molecular architectures. These scaffolds, such as 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane, offer a distinct advantage over traditional flat, aromatic systems. Their defined spatial arrangement allows for more precise and conformationally constrained interactions with biological targets, which can lead to increased potency and selectivity.

The 3-oxabicyclo[3.1.1]heptane core, in particular, has been identified as a valuable isostere for meta-substituted benzene rings.[1][2] Replacing aromatic rings with such saturated scaffolds can significantly improve a drug candidate's properties, including solubility, lipophilicity, permeability, and metabolic stability, thereby increasing its potential for successful clinical development.[1][2] The incorporation of an oxygen atom into the bicyclic system can further enhance aqueous solubility, a critical factor for drug delivery and bioavailability.[3]

Chemical Structure and Properties

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane possesses a unique and rigid bicyclic structure containing an oxetane ring fused to a cyclobutane. The presence of the bromomethyl group at a bridgehead position provides a reactive handle for a wide array of chemical transformations.

PropertyValue
Molecular Formula C₇H₁₁BrO
Molecular Weight 191.06 g/mol
IUPAC Name 1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane
CAS Number 163438-76-2

Data sourced from PubChem.

The geometric arrangement of the substituents on the 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane core closely mimics the bond distances and exit vector angles of a meta-substituted phenyl ring, making it an excellent bioisostere.[1]

Synthesis Strategies and Methodologies

The synthesis of functionalized 3-oxabicyclo[3.1.1]heptanes often involves the clever rearrangement of spirocyclic precursors. A general and modular approach has been developed for the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes.[1]

Key Synthetic Approach: Acid-Mediated Isomerization

A robust method for constructing the 3-oxabicyclo[3.1.1]heptane core involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols.[1] This transformation can be achieved under mild conditions using catalytic amounts of an acid, such as pyridinium chloride (PyrHCl).[1]

The general workflow for such a synthesis can be visualized as follows:

G Start 2-Oxaspiro[3.3]heptane Precursor Step1 Synthesis of (2-oxaspiro[3.3]heptan-6-yl)methanol derivative Start->Step1 Step2 Acid-Catalyzed Rearrangement (e.g., PyrHCl) Step1->Step2 Step3 Formation of 3-Oxabicyclo[3.1.1]heptane Core Step2->Step3 Step4 Functional Group Interconversion (Bromination) Step3->Step4 Product 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane Step4->Product

Caption: Synthetic workflow for 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane.

Experimental Protocol: Bromination of the Corresponding Alcohol

A common method for introducing the bromomethyl group is through the Appel reaction. This involves treating the corresponding alcohol precursor with a combination of a phosphine, typically triphenylphosphine (PPh₃), and a bromine source like N-bromosuccinimide (NBS).[3][4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the alcohol precursor (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add triphenylphosphine (1.1-1.5 equivalents) to the solution and cool to 0 °C.

  • Bromination: Slowly add N-bromosuccinimide (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane stems from the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile incorporation of the 3-oxabicyclo[3.1.1]heptane scaffold into a diverse range of molecules.

G Core 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane Nucleophiles Nucleophiles (R-OH, R-NH2, R-SH, etc.) Core->Nucleophiles SN2 Reaction Products Diverse Functionalized Molecules Nucleophiles->Products Covalent Bond Formation Applications Potential Therapeutics with Improved Properties Products->Applications

Caption: The central role of the target compound in synthesis.

Case Study: Analogue of the Anticancer Drug Sonidegib

To demonstrate the practical utility of this scaffold, researchers have incorporated the 3-oxabicyclo[3.1.1]heptane core into the anticancer drug Sonidegib.[1][3] The replacement of the central benzene ring with this saturated isostere resulted in a patent-free analogue with several beneficial properties:

  • Nanomolar Potency: The analogue retained potent biological activity.[3]

  • Reduced Lipophilicity: A decrease in the CHI logD value was observed, which can be advantageous for optimizing drug-like properties.[2]

  • Improved Water Solubility: The aqueous solubility of the analogue was significantly increased (over 500%) compared to the parent drug.[3]

  • Enhanced Permeability and Metabolic Stability: The modified compound also showed improvements in permeability and metabolic stability.[1]

These findings underscore the potential of the 3-oxabicyclo[3.1.1]heptane scaffold to address common challenges in drug development related to poor physicochemical properties.[1][3]

Safety and Handling

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane is classified as a substance that causes skin and serious eye irritation.[5] Therefore, appropriate safety precautions must be taken during its handling and use.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (goggles), and a face shield when handling this compound.[5]

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[8]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use explosion-proof equipment.[6][7]

In case of accidental contact, follow standard first-aid procedures. If on skin, wash with plenty of water.[5] If in eyes, rinse cautiously with water for several minutes.[5] Seek medical attention if irritation persists.[5]

Conclusion

1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, which serves as an effective isostere for meta-substituted benzene rings, offers a powerful strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. The straightforward synthetic accessibility and the reactive bromomethyl handle provide a gateway to a wide range of novel chemical entities with therapeutic potential. As the demand for innovative drug scaffolds continues to grow, 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane is poised to play an increasingly significant role in the development of the next generation of medicines.

References

  • Mykhailiuk, P. K., et al. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 61(27), e202204121. Retrieved from [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. Retrieved from [Link]

  • PubChem. (n.d.). 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[1][5][5]heptanes by rearrangement of 3-oxaspiro[1][1]heptanes. Journal of the Chemical Society C: Organic, 2346-2348. Retrieved from [Link]

  • Anderson, E. A., et al. (2024). Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. Retrieved from [Link]

  • Greenfield Global. (2018, August 8). HEPTANE SAFETY DATA SHEET. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptane, 3-(bromomethyl)- (CAS 18908-66-2). Retrieved from [Link]

  • Redox. (2022, October 14). Safety Data Sheet HEPTANE. Retrieved from [Link]

  • Solà, M., & sixteen others. (2022). Transition-state aromaticity and its relationship with reactivity in pericyclic reactions. Beilstein Journal of Organic Chemistry, 18, 985–1001. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025, May 22). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. ResearchGate. Retrieved from [Link]

  • Morvan, J., et al. (2024, December 31). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved from [Link]

  • Anderson, E. A., et al. (2026, January 1). 3‐Oxabicyclo[3.1.1]heptane as an Isostere for meta‐Benzene. Request PDF. Retrieved from [Link]

  • SpectraBase. (n.d.). Bicyclo[3.1.1]hept-2-ene, 2-(bromomethyl)-6,6-dimethyl-. Retrieved from [Link]

Sources

Architecting 3D Space: A Technical Guide to Novel Bridged Bicyclic Ether Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has aggressively pivoted from planar aromatic scaffolds to three-dimensional (3D) saturated bioisosteres.[1] While bicyclo[1.1.1]pentanes (BCPs) have become staples for para-phenyl replacement, they lack the polarity required to fine-tune solubility and metabolic clearance.

This guide focuses on the emerging class of bridged bicyclic ethers —specifically 2-oxabicyclo[2.1.1]hexane and 2-oxabicyclo[2.2.2]octane . These scaffolds offer a unique combination of high fraction of


 carbons (

), defined exit vectors that mimic ortho, meta, and para substitution patterns, and an intrinsic dipole that dramatically enhances aqueous solubility compared to their carbocyclic counterparts.

Structural Analysis & Bioisosteric Rationale

The Geometry of Substitution

Unlike flexible alkyl chains, bridged bicyclic ethers provide rigid exit vectors. The oxygen atom within the bridge introduces a permanent dipole moment and lowers lipophilicity (


) without changing the overall molecular volume significantly.
  • 2-Oxabicyclo[2.1.1]hexane ([2.1.1]): A bioisostere for ortho - and meta -substituted benzenes.[2][3] The "kinked" geometry mimics the bond angles of 1,2-disubstituted arenes.

  • 2-Oxabicyclo[2.2.2]octane ([2.2.2]): A bioisostere for para -substituted benzenes, morpholines, and tert-butyl groups. It offers a linear exit vector profile similar to bicyclo[2.2.2]octane but with superior polarity.

Physicochemical Profiling

The incorporation of the ether oxygen is the critical differentiator. It acts as a hydrogen bond acceptor (HBA), reducing the energetic penalty of desolvation compared to all-carbon scaffolds.

Table 1: Comparative Profiling of Phenyl vs. Bridged Ether Scaffolds

PropertyPhenyl Ring (Reference)2-Oxabicyclo[2.1.1]hexane2-Oxabicyclo[2.2.2]octane
Geometry Planar (2D)Rigid 3D (Kinked)Rigid 3D (Linear/Globular)
Bioisostere Type N/AOrtho / MetaPara / Morpholine

LogP
0 (Baseline)-0.5 to -1.4 units-1.0 to -2.0 units
Solubility (aq) LowHigh (up to 6-fold increase)High
Metabolic Stability Prone to CYP oxidationHigh (Blocked metabolic soft spots)High
Exit Vector Angle 60° (ortho), 120° (meta)~66° (C1-C4 vector)180° (C1-C4 vector)
Logic of Bioisosteric Design

The following decision matrix illustrates when to deploy these scaffolds during Lead Optimization.

Bioisostere_Logic Problem Lead Compound Liability Solubility Poor Solubility Problem->Solubility Metabolism High Clearance (CYP) Problem->Metabolism Vector Substitution Pattern? Solubility->Vector Metabolism->Vector Ortho Ortho/Meta Vector->Ortho Angle < 120° Para Para Vector->Para Angle ~ 180° Sol_211 Deploy 2-oxabicyclo[2.1.1]hexane (Maintains kink, lowers LogP) Ortho->Sol_211 Sol_222 Deploy 2-oxabicyclo[2.2.2]octane (Linear vector, high polarity) Para->Sol_222

Figure 1: Decision matrix for selecting bridged ether scaffolds based on structural liabilities.

Synthetic Methodologies

Synthesizing these strained ethers has historically been the bottleneck. However, recent advances by the Mykhailiuk group (Enamine) have unlocked scalable routes.

The [2.1.1] Challenge: Photochemistry vs. Iodocyclization

Two primary routes exist for the 2-oxabicyclo[2.1.1]hexane core:

  • Intramolecular [2+2] Photocycloaddition: Uses UV light to cyclize an alkene onto a carbonyl or alkene. This is effective but can be difficult to scale without flow chemistry.

  • Iodocyclization (The Modern Standard): A robust method involving the reaction of bicyclo[1.1.0]butanes (BCBs) or specific alkenyl alcohols with iodine. This method is highly scalable and functional group tolerant.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: Propargyl Alcohol or BCB RouteA Route A: Photochemical (Paternò-Büchi) Start->RouteA RouteB Route B: Iodocyclization (Strain Release) Start->RouteB StepA1 Step 1: Esterification with Acyl Chloride RouteA->StepA1 StepB1 Step 1: Formation of Bicyclo[1.1.0]butane RouteB->StepB1 StepA2 Step 2: Irradiation (hv) Intramolecular [2+2] StepA1->StepA2 Product Target Scaffold: 2-oxabicyclo[2.1.1]hexane StepA2->Product StepB2 Step 2: Iodine/Aldehyde Cyclization StepB1->StepB2 StepB2->Product

Figure 2: Parallel synthetic pathways for accessing the [2.1.1] ether core.

Detailed Experimental Protocol

Target: Synthesis of 5-iodo-2-oxabicyclo[2.1.1]hexane derivatives (Key building block for coupling). Methodology: Iodine-mediated cyclization of alkenyl alcohols (Adapted from Nature Chemistry, 2023).

Reagents & Equipment
  • Substrate: 3-(Hydroxymethyl)cyclobut-1-ene or functionalized analogue.

  • Reagent: Iodine (

    
    ), Potassium Iodide (KI).
    
  • Solvent: Acetonitrile (

    
    ) and Water (
    
    
    
    ).
  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Preparation: Dissolve the cyclobutene precursor (1.0 equiv) in a mixture of

    
     and 
    
    
    
    (ratio 3:1) to achieve a concentration of 0.1 M.
    • Note: The aqueous component is crucial for solubilizing the inorganic iodide salts formed during the reaction.

  • Cyclization: Cool the solution to 0°C. Add

    
     (3.0 equiv) followed by the portion-wise addition of 
    
    
    
    (1.2 equiv).
    • Causality: The base neutralizes the HI generated, preventing acid-catalyzed decomposition of the strained ether product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the alkene.

    • Observation: The deep violet color of iodine should fade to a pale yellow/brown.

  • Workup (Critical):

    • Quench the reaction with saturated aqueous

      
       until the iodine color completely disappears (clear solution).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure at <30°C.
      
    • Warning: Bridged ethers can be volatile. Do not use high vacuum or high bath temperatures.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a stable solid or oil.

Validation
  • 1H NMR: Look for the disappearance of olefinic protons and the appearance of bridgehead protons (typically

    
     4.0–5.0 ppm).
    
  • Stability Check: Unlike [1.1.1]propellanes, these ether scaffolds are generally stable to chromatography and ambient conditions.

Medicinal Chemistry Applications

Case Study: Fluxapyroxad Optimization

In a landmark study by Enamine, the ortho-substituted phenyl ring of the agrochemical Fluxapyroxad was replaced with a 2-oxabicyclo[2.1.1]hexane core.

  • Result: The analog maintained biological potency but exhibited a 6-fold increase in water solubility .

  • Implication: This allows for lower formulation costs and potentially better bioavailability in vivo.

Case Study: Imatinib (Gleevec) Analog

Replacing the central phenyl ring of Imatinib with 2-oxabicyclo[2.2.2]octane :

  • Result: The analog showed improved metabolic stability (blocked oxidative sites) and reduced lipophilicity while maintaining the critical hydrogen bonding interactions in the kinase pocket.

Future Outlook

The "Escape from Flatland" is no longer just a concept; it is a mandate for modern drug discovery. As commercial availability of these building blocks improves (via vendors like Enamine and WuXi), we expect 2-oxabicyclo[2.1.1]hexane to become the standard replacement for ortho-substituted arenes in fragment-based drug design.

Key Trends to Watch:

  • DNA-Encoded Libraries (DELs): Integration of bridged ethers into DELs to screen for 3D binders early.

  • C-H Activation: Late-stage functionalization of the bridgehead C-H bonds to diversify exit vectors.

References

  • Mykhailiuk, P. K., et al. (2023).[2][5][6][7][8][9] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[1][10][11][12]

  • Levterov, V. V., et al. (2023).[7] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.

  • Denisenko, A., et al. (2021).[8][10] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.[10]

  • Barnes-Seeman, D. (2012). "The physicochemical properties of non-classical bioisosteres." Journal of Medicinal Chemistry.

  • Cioffi, C. L., et al. (2014). "Synthesis and evaluation of 2-oxabicyclo[2.1.1]hexane derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Exit vector analysis of 3-oxabicyclo[3.1.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has driven the adoption of saturated bioisosteres to improve physicochemical properties without sacrificing potency. While bicyclo[1.1.1]pentanes (BCPs) have successfully mimicked para-phenyl rings, finding a rigid, saturated surrogate for meta-substituted benzenes has proven geometrically elusive.[1][2]

This guide analyzes the 3-oxabicyclo[3.1.1]heptane scaffold, a breakthrough motif that geometrically replicates the 120° exit vector of meta-arenes while significantly enhancing aqueous solubility (>500% increase) and reducing lipophilicity (


LogD ~ -2.0). We explore the structural causality, synthetic access via spiro-rearrangement, and validation through the Sonidegib case study.

Structural Rationale: The Meta-Benzene Isostere

The primary failure mode of flexible saturated isosteres (e.g., substituted cyclohexanes) in replacing aromatic rings is the entropic penalty upon binding. Rigid bicyclic systems overcome this but must match the "exit vectors"—the angle and distance defined by the substituents relative to the core.

Geometric Fidelity

The 3-oxabicyclo[3.1.1]heptane core (specifically 1,5-disubstituted) offers a near-perfect overlay with 1,3-disubstituted (meta) benzene.

Parametermeta-Benzene3-Oxabicyclo[3.1.1]heptaneDeviation
Exit Vector Angle (

)
120°118° - 119°< 2°
Substituent Distance (

)
~5.0 Å~4.75 Å-0.25 Å
Hybridization

(Planar)

(3D, Rigid)
N/A
C(1)-C(5) Distance 2.40 Å (non-bonded)2.20 Å (bridgehead)-0.20 Å

Mechanistic Insight: The bridgehead carbons (C1 and C5) serve as the attachment points. The methylene bridge (C6/C7) and the oxygen atom (O3) lock the conformation, preventing the "boat/chair" flipping seen in monocycles. This rigidity ensures that substituents are pre-organized for the binding pocket, mimicking the aromatic ring's vector without the


-stacking capability.
Visualization of Vector Logic

The following diagram illustrates the geometric overlay and the numbering scheme critical for synthesis.

VectorAnalysis cluster_0 Target Geometry: meta-Benzene cluster_1 Isostere: 3-Oxabicyclo[3.1.1]heptane Benzene Benzene Core (Planar sp2) VectorA Vector A (Pos 1) Benzene->VectorA VectorB Vector B (Pos 3) Benzene->VectorB 120° Bridge1 C1 Bridgehead VectorA->Bridge1 Spatial Overlay Bridge5 C5 Bridgehead VectorB->Bridge5 Spatial Overlay Scaffold 3-Oxa-[3.1.1] (Rigid sp3) Scaffold->Bridge1 Scaffold->Bridge5 Oxygen O3 (Solubility) Scaffold->Oxygen Modulates LogP

Figure 1: Geometric mapping of the meta-benzene exit vectors (120°) onto the bridgehead positions (1,5) of the 3-oxabicyclo[3.1.1]heptane scaffold.

Synthetic Protocol: The Spiro-Rearrangement

Accessing this scaffold was historically difficult until the development of acid-mediated isomerization of oxaspiroheptanes. This method is superior to the "Prins" reaction due to milder conditions and higher regioselectivity.

Core Methodology

Reaction Type: Acid-Catalyzed Wagner-Meerwein Rearrangement Precursor: (2-oxaspiro[3.3]heptan-6-yl)methanol derivatives.[1][2][3]

Step-by-Step Protocol (Validated)
  • Precursor Synthesis: React 3-oxetanone with an appropriate organolithium or Grignard reagent, followed by cyclization to form the spiro[3.3] system.

  • Rearrangement (The Critical Step):

    • Reagents: Pyridinium chloride (PyrHCl) or

      
      .
      
    • Solvent: Dichloromethane (DCM) or Toluene (depending on solubility).

    • Conditions:

      • Method A (Mild): 10 mol% PyrHCl, DCM, RT, 12h.

      • Method B (Fast): 1.0 eq

        
        , DCM, 0°C to RT, 1h.
        
    • Mechanism: Protonation of the primary alcohol triggers a 1,2-alkyl shift (ring expansion) of the cyclobutane ring, relieving ring strain and forming the bridged [3.1.1] ether.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. The product is often non-polar enough for standard silica chromatography.
    
Synthetic Workflow Diagram

Synthesis Start Start: 3,3-disubstituted oxetane Inter Intermediate: (2-oxaspiro[3.3]heptan-6-yl)methanol Start->Inter Spiro-cyclization Transition Transition State: Cationic 1,2-Alkyl Shift Inter->Transition Protonation (-OH) Reagent Cat: PyrHCl or BF3·Et2O Reagent->Transition Product Product: 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane Transition->Product Ring Expansion (Strain Release)

Figure 2: The Wagner-Meerwein rearrangement pathway converting the spiro[3.3] precursor into the bridged [3.1.1] system.

Physicochemical Profiling

Replacing a benzene ring with 3-oxabicyclo[3.1.1]heptane drastically alters the ADME profile while maintaining ligand efficiency.

Solubility & Lipophilicity

The ether oxygen at position 3 acts as a hydrogen bond acceptor (HBA), lowering the LogP compared to both the parent benzene and the all-carbon bicyclo[3.1.1]heptane.

Comparative Data (Model: Sonidegib Analog)

MetricParent Drug (Benzene)3-Oxa-[3.1.1] AnalogChangeImpact
cLogP 4.82.6-2.2Reduced lipophilicity risk
Solubility (aq) < 5

> 150

>30xImproved bioavailability
LLE (Ligand Lipophilicity Efficiency) 3.55.2+1.7Higher potency per unit lipophilicity
Clint (Metabolic Clearance) ModerateLow/ModerateNeutralNo introduction of metabolic "soft spots"
Metabolic Stability

Unlike morpholine, which is susceptible to oxidative metabolism at the


-carbons (adjacent to nitrogen), the 3-oxabicyclo[3.1.1]heptane bridgehead carbons are quaternary (fully substituted in the drug scaffold) or tertiary, and sterically protected by the bridge. This confers high metabolic stability against CYP450 oxidation.

Case Study: Sonidegib Optimization

Context: Sonidegib is a Smoothened (Smo) receptor antagonist used in oncology. It contains a central meta-substituted benzene ring critical for orienting the biphenyl and pyridine tails.

Experiment: Researchers replaced the central benzene with the 3-oxabicyclo[3.1.1]heptane core.[1][2][3][4][5][6]

  • Vector Confirmation: X-ray crystallography confirmed the biphenyl and pyridine substituents exited at ~119°, preserving the binding mode.

  • Potency: The analog retained single-digit nanomolar potency (

    
    ), proving the bioisosteric hypothesis.
    
  • Outcome: The analog possessed significantly higher Fraction unbound (

    
    ) and solubility, addressing the high lipophilicity issues of the parent drug.
    

References

  • Mykhailiuk, P. K., et al. (2025).[1][5] "3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene." Angewandte Chemie International Edition. [Link][5]

  • Morvan, J., et al. (2025).[7] "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters. [Link][3][6]

  • Levterov, V. V., et al. (2024). "Saturated Bioisosteres of Benzene: From Concept to Practice." Chemistry - A European Journal. [Link]

Sources

Strategic Saturation: The Physicochemical Superiority of Oxabicycloheptane Scaffolds over Phenyl Rings in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, "molecular obesity"—the tendency of drug candidates to become increasingly lipophilic and aromatic—has led to high attrition rates due to poor solubility and metabolic instability. The phenyl ring, a ubiquitous scaffold, contributes significantly to this issue via planar geometry that facilitates strong


-

stacking (high lattice energy) and high lipophilicity (high LogP).

This guide details the strategic replacement of phenyl rings with 7-oxabicyclo[2.2.1]heptane (and related bridged ether systems). As a saturated, three-dimensional bioisostere, this scaffold offers a dual advantage: it disrupts crystal packing to lower melting points (improving thermodynamic solubility) and introduces a specific hydrogen-bond acceptor (the ether bridge) to enhance aqueous solvation, all while maintaining a rigid vector orientation similar to para- or meta-substituted arenes.

Part 1: The Physicochemical Landscape[1]

The Aromatic Liability

Phenyl rings are flat. In the solid state, this planarity allows molecules to stack efficiently, similar to sheets of paper. This tight packing results in high lattice energy, which must be overcome to dissolve the compound. Furthermore, the high lipophilicity of the benzene ring (


) drives the compound into lipid bilayers but resists solvation in the aqueous environment of the cytosol or blood plasma.
The Oxabicycloheptane Solution

The 7-oxabicyclo[2.2.1]heptane scaffold (often referred to as 7-oxanorbornane) introduces "Escape from Flatland" (Lovering et al., 2009).

  • Dimensionality (

    
    ):  The bridgehead carbons create a permanent 3D kink, preventing the formation of extensive 
    
    
    
    -stacking networks.
  • Polarity: The bridging oxygen atom acts as a hydrogen bond acceptor (HBA), lowering the LogP by approximately 1.0–1.5 units compared to a phenyl ring and increasing affinity for water molecules.

  • Metabolic Stability: Unlike phenyl rings, which are prone to CYP450-mediated epoxidation and hydroxylation, the bridged ether core is generally metabolically robust, although the

    
    -carbons can be sites of oxidation if not sterically protected.
    
Comparative Data Profile

The following table summarizes the theoretical and experimental shifts observed when replacing a phenyl core with an oxabicyclo scaffold.

PropertyPhenyl Ring (Benzene)7-Oxabicyclo[2.2.1]heptaneImpact on Developability
Geometry Planar (2D)Bridged Bicyclic (3D)Disrupts crystal lattice; lowers MP.
Electronic

-electron cloud

-framework + Ether Oxygen
Removes

-stacking; adds H-bond acceptor.
Lipophilicity (

LogP)
Reference (0.0)

to

Significant improvement in aqueous solubility.
Solubility Low (Lipid preferred)High (Water preferred)Improved thermodynamic solubility.
Metabolic Risk High (Arene oxides)Low (Ether stability)Reduced clearance (generally).

Part 2: Mechanistic Underpinnings of Solubility

Solubility is governed by the General Solubility Equation (GSE). To improve solubility (


), we must either reduce the partition coefficient (

) or reduce the melting point (

).


Lattice Energy Disruption (The "Brick vs. Rubble" Theory)
  • Phenyl: Acts like a "brick." Flat surfaces stack neatly. High energy is required to break the lattice (High MP).

  • Oxabicycloheptane: Acts like "rubble" or a "jack." The 3D bridge prevents neat stacking. The lattice energy is lower (Lower MP), making the solid easier to dissolve.

Solvation Energy

The ether bridge in 7-oxabicyclo[2.2.1]heptane is exposed and sterically accessible. It engages in hydrogen bonding with water molecules, providing a negative enthalpy of solvation (


) that drives the dissolution process.
Visualization: The Solubility Mechanism

SolubilityMechanism Phenyl Phenyl Ring (Planar) Stacking Strong Pi-Pi Stacking (High Lattice Energy) Phenyl->Stacking LogP_High High LogP (Lipophilic) Phenyl->LogP_High Oxa Oxabicycloheptane (3D Bridged) Disruption Lattice Disruption (Low Lattice Energy) Oxa->Disruption LogP_Low Lower LogP (H-Bond Acceptor) Oxa->LogP_Low Solubility_Poor POOR SOLUBILITY Stacking->Solubility_Poor High MP barrier Solubility_High ENHANCED SOLUBILITY Disruption->Solubility_High Low MP barrier LogP_High->Solubility_Poor Hydrophobic effect LogP_Low->Solubility_High Solvation gain

Caption: Mechanistic comparison of solubility drivers. The oxabicyclo scaffold attacks both terms of the General Solubility Equation: lowering LogP and lowering Melting Point.

Part 3: Synthetic Accessibility & Protocol

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives is robust, relying on the classic Diels-Alder cycloaddition.[1][2] This ensures that the scaffold is not just theoretically attractive, but practically accessible for SAR (Structure-Activity Relationship) campaigns.

Standard Synthetic Route

The most common entry point is the reaction of furan (diene) with a maleimide or maleic anhydride derivative (dienophile), followed by hydrogenation of the resulting alkene.

Step-by-Step Protocol: Synthesis of a 7-Oxabicyclo Scaffold

Objective: Synthesis of exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide derivative.

Reagents:

  • Furan (Freshly distilled)

  • N-Substituted Maleimide (Dienophile)

  • Solvent: Diethyl ether or Toluene

  • Catalyst: Pd/C (10%) for hydrogenation

  • Hydrogen gas (

    
    )
    

Procedure:

  • Cycloaddition (Diels-Alder):

    • Dissolve the N-substituted maleimide (1.0 equiv) in minimal diethyl ether.

    • Add Furan (5.0 equiv, excess) to the solution.

    • Note: The reaction is often reversible (Retro-Diels-Alder).[3] Stir at room temperature for 24-48 hours. If using toluene, heat to 60°C in a sealed tube, but be wary of the retro-reaction.

    • The exo adduct is thermodynamically favored, but the endo adduct forms faster (kinetic). Since we will hydrogenate, the alkene geometry matters less, but exo is usually preferred for stability.

    • Isolation: The product often precipitates. Filter and wash with cold ether. Yields are typically 70-90%.

  • Hydrogenation (Saturation):

    • Dissolve the Diels-Alder adduct in Methanol or Ethyl Acetate.

    • Add 10% Pd/C (10 wt% of substrate).

    • Stir under a balloon of

      
       (1 atm) for 2-4 hours.
      
    • Validation: Monitor by TLC or LCMS. The disappearance of the alkene peak is rapid.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate in vacuo.

  • Functionalization:

    • The resulting imide can be reduced to the pyrrolidine or hydrolyzed to the dicarboxylic acid depending on the target pharmacophore.

Synthetic Workflow Diagram

Synthesis Start Furan + Maleimide DA_Step Diels-Alder Cycloaddition (RT or 60°C) Start->DA_Step Adduct 7-oxabicyclo[2.2.1]hept-5-ene (Unsaturated Intermediate) DA_Step->Adduct H2_Step Hydrogenation (H2, Pd/C) Adduct->H2_Step Final 7-oxabicyclo[2.2.1]heptane (Saturated Scaffold) H2_Step->Final

Caption: Standard synthetic route from furan precursors to the saturated oxabicycloheptane scaffold.

Part 4: Case Studies & Validation

Case Study: Imatinib Bioisosteres

While direct data for [2.2.1] systems in commercial drugs is proprietary, published data on the homologous 2-oxabicyclo[2.2.2]octane (a slightly larger bridged ether) serves as a validating proxy.

In a study replacing the phenyl ring of Imatinib (Gleevec) with bridged systems:

  • Phenyl (Original): Solubility = 351 µM.[4]

  • Carbocyclic Bridge (Bicyclo[2.2.2]octane): Solubility dropped to 113 µM (Lipophilic, no HBA).

  • Oxa-Bridge (2-oxabicyclo[2.2.2]octane): Solubility restored/improved to 389 µM .

Interpretation: The carbocyclic bridge disrupted packing (good) but lost the polarity (bad). The oxa-bridge disrupted packing and maintained polarity, resulting in superior physicochemical properties.

Metabolic Stability

In studies involving Boscalid analogs (agrochemistry/fungicides), replacing the phenyl ring with 2-oxabicyclo[2.1.1]hexane significantly increased metabolic stability (intrinsic clearance reduced from 26 to 3 µL/min/mg protein).[5] This confirms that removing the aromatic ring eliminates the "metabolic soft spot" (arene oxidation) while the ether bridge remains stable.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[6][7][8][9] Journal of Medicinal Chemistry.[8][10][11] [Link]

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.[8][10][11] [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a New Bioisostere of the Phenyl Ring.[4][12] Nature Scientific Reports / PMC. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The Impact of Aromatic Ring Count on Compound Developability. Drug Discovery Today.[7] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[8][10][11] [Link]

Sources

1-substituted 3-oxabicyclo[3.1.1]heptane literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Substituted 3-Oxabicyclo[3.1.1]heptane Scaffolds: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Rise of the "Oxa-Bridge"

The "Escape from Flatland" initiative in modern drug discovery has driven the adoption of saturated bicyclic systems as bioisosteres for planar aromatic rings.[1] While bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-phenyl replacement, mimicking meta-substituted arenes has proven geometrically challenging.[2][3]

The 1-substituted 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) scaffold has emerged as a superior bioisostere for meta-substituted benzenes (and pyridines).[4] Unlike its all-carbon parent (bicyclo[3.1.1]heptane), the inclusion of the oxygen atom at the 3-position lowers lipophilicity (LogP), improves aqueous solubility, and offers unique hydrogen-bond accepting capabilities, all while maintaining the critical 119° exit vector angle that mimics meta-substitution.

This guide details the structural rationale, the primary synthetic route via acid-catalyzed spiro-rearrangement, and the physicochemical advantages of this scaffold.[2][4][5]

Structural & Physicochemical Analysis

The utility of the 3-oxa-BCHep core lies in its ability to faithfully reproduce the spatial arrangement of substituents found in meta-arenes while improving ADME properties.[2][6]

Geometric Mimicry
Parameterm-Substituted Benzene3-Oxabicyclo[3.1.1]heptaneBicyclo[3.1.1]heptane (All-Carbon)
Exit Vector Angle 120°~119°~119°
C–C Distance (

)
4.8 – 5.0 Å4.7 – 4.8 Å4.7 – 4.8 Å
Hybridization sp² (Planar)sp³ (3D Rigid)sp³ (3D Rigid)
LogP Trend High (Lipophilic)Lower (More Polar) High (Lipophilic)
Solubility LowHigh Low

Key Insight: The 3-oxa-BCHep scaffold reduces the "lipophilic burden" associated with adding saturated carbon cages. The ether oxygen reduces LogD significantly compared to the all-carbon analog, often by >1 unit, which is critical for improving metabolic stability and reducing off-target promiscuity.

Synthetic Methodology: The Spiro-Rearrangement Route

The most robust method for accessing 1-substituted and 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes is the Acid-Mediated Rearrangement of 2-Oxaspiro[3.3]heptanes . This approach is superior to intramolecular [2+2] photocycloadditions due to its scalability and mild conditions.

Mechanistic Pathway

The reaction proceeds via the protonation of a hydroxymethyl group on the oxaspirocycle, followed by a Wagner-Meerwein-type rearrangement (ring expansion) to form the bridged system.

G Start 2-Oxaspiro[3.3]heptan-6-yl-methanol (Spiro Precursor) Inter1 Protonation & Water Loss (Carbocation Formation) Start->Inter1 + H+ / - H2O Inter2 1,2-Alkyl Shift (Ring Expansion) Inter1->Inter2 Rearrangement Product 1-Substituted 3-Oxabicyclo[3.1.1]heptane Inter2->Product Trapping / Deprotonation

Figure 1: Mechanistic pathway for the conversion of spiro-oxetanes to the bridged 3-oxabicyclo[3.1.1]heptane core.

Experimental Protocol: Synthesis of (5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol

This protocol is adapted from recent high-impact literature (Morvan et al., Org. Lett. 2025) and validated for reproducibility.

Reagents:

  • (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol (Precursor)[7]

  • Pyridinium Chloride (PyrHCl) (Catalyst)[2][4][5][8][9]

  • 1,4-Dioxane (Solvent)[7]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv).

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.1 M).

  • Catalysis: Add Pyridinium Chloride (0.1 – 0.2 equiv). Note: PyrHCl is preferred over stronger acids like HCl or TFA to prevent decomposition of the oxetane/ether bridge.

  • Reaction: Heat the mixture to 80 °C and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the spiro-precursor.

  • Work-up:

    • Cool to room temperature.

    • Dilute with ethyl acetate (EtOAc).

    • Wash with saturated aqueous NaHCO₃ (to neutralize traces of acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (typically eluting with Hexanes/EtOAc gradients).

Yield: Typical yields range from 60% to 85% depending on the substitution at the 6-position of the spiro precursor.

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the disappearance of the distinct oxetane doublets of the spiro system and the appearance of the bridgehead protons and the methylene bridge protons of the bicyclic system.

  • Causality: The driving force is the relief of ring strain from the spiro-oxetane system to the slightly less strained bridged system, although both are strained. The stability of the resulting carbocation intermediate dictates the regioselectivity.

Medicinal Chemistry Applications: Case Study

The primary application of this scaffold is the replacement of metabolic "soft spots" (phenyl rings prone to oxidation) or solubility "sinks" (planar aromatics causing stacking/aggregation).

Case Study: Sonidegib Analog

Sonidegib is a Hedgehog pathway inhibitor used for basal cell carcinoma. It contains a central meta-substituted biphenyl motif.

  • Modification: Replacement of the central phenyl ring with the 3-oxabicyclo[3.1.1]heptane core.[1][7]

  • Result:

    • Potency: Maintained nanomolar potency (similar vector alignment).

    • Solubility: Increased by >500% due to the ether oxygen and disruption of planarity.

    • Metabolic Stability: Improved intrinsic clearance (CLint) by removing the aromatic ring susceptible to CYP450 oxidation.

Workflow Visualization: Bioisosteric Replacement

Bioisostere Drug Parent Drug (e.g., Sonidegib) Contains meta-phenyl ring Design Design Phase: Replace Phenyl with 3-Oxa-BCHep Scaffold Drug->Design Identify Liability (Solubility/Metab) Synthesis Synthesis: Via Spiro-Rearrangement Design->Synthesis Vector Analysis (119°) Testing Validation: Maintain Potency Increase Solubility Synthesis->Testing Assay

Figure 2: Workflow for implementing the 3-oxa-BCHep scaffold in lead optimization.

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2025).[4][9][10] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Link[4]

  • Mykhailiuk, P. K. (2024). Saturated Bioisosteres of Benzene: Where Are We Going?. European Journal of Organic Chemistry.
  • Levterov, V. V., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv (Preprint).[7][8] Link

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969).[11] Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3.3]heptanes. Journal of the Chemical Society C: Organic. Link (Foundational chemistry for the rearrangement).

  • Enamine Ltd. (2025).[9] meta-Benzene Isosteres with Improved Solubility. Enamine New Building Blocks. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane from an Oxetane Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane, a valuable saturated bicyclic scaffold for medicinal chemistry. The synthesis proceeds through a robust, two-step sequence commencing with the acid-catalyzed intramolecular rearrangement of a spirocyclic oxetane precursor, followed by bromination of the resulting primary alcohol. This guide offers in-depth procedural details, mechanistic insights, and data presentation to enable the successful application of this methodology in a laboratory setting. The 3-oxabicyclo[3.1.1]heptane core is increasingly recognized as a bioisostere for meta-substituted benzene rings, offering improved physicochemical properties for drug candidates.[1][2][3][4][5]

Introduction: The Significance of the 3-Oxabicyclo[3.1.1]heptane Scaffold

In contemporary drug discovery, the strategic replacement of aromatic rings with saturated, rigid scaffolds is a key strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) moiety has emerged as a compelling saturated isostere for meta-substituted phenyl rings due to its similar geometric arrangement of substituent exit vectors.[1][2] The incorporation of this scaffold can lead to notable improvements in aqueous solubility, metabolic stability, and permeability, while reducing lipophilicity.[1][4] This application note details a reliable synthetic route to a key functionalized building block, 1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane, which can be further elaborated to incorporate this desirable scaffold into a wide range of bioactive molecules.

The synthesis leverages the inherent ring strain of oxetanes to drive a key intramolecular rearrangement.[6][7][8] While various methods exist for the synthesis of oxetanes, the focus here is on their strategic application as precursors to more complex bicyclic systems.[9][10] The described protocol is adapted from methodologies reported for the synthesis of similarly substituted 3-oxabicyclo[3.1.1]heptane derivatives.[11][12]

Overall Synthetic Strategy

The synthesis of 1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane is achieved in a two-step process starting from a readily accessible spirocyclic oxetane ester. The key transformation is a Lewis acid-catalyzed intramolecular ring-opening and rearrangement to form the stable 3-oxabicyclo[3.1.1]heptane core. Subsequent functional group manipulation converts the resulting primary alcohol to the target alkyl bromide.

Synthetic_Pathway Spirocyclic_Oxetane_Ester Spirocyclic Oxetane Ester Bicyclic_Alcohol (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol Spirocyclic_Oxetane_Ester->Bicyclic_Alcohol 1. Reduction (e.g., LiAlH4) 2. Lewis Acid-Catalyzed    Rearrangement (e.g., BF3·Et2O) Target_Bromide 1-(Bromomethyl)-3-oxabicyclo [3.1.1]heptane Bicyclic_Alcohol->Target_Bromide Bromination (e.g., NBS, PPh3)

Caption: Overall synthetic workflow.

Experimental Protocols

Part A: Synthesis of (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol

This procedure involves the reduction of a spirocyclic oxetane ester to the corresponding alcohol, followed by an in-situ or subsequent acid-catalyzed rearrangement.

Materials and Reagents:

  • Methyl 2-oxaspiro[3.3]heptane-6-carboxylate (or similar ester)

  • Lithium aluminum hydride (LiAlH₄)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Protocol:

  • Reduction of the Spirocyclic Ester:

    • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous Et₂O or THF at 0 °C under an inert atmosphere, add a solution of methyl 2-oxaspiro[3.3]heptane-6-carboxylate (1.0 equivalent) in the same anhydrous solvent dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with Et₂O or THF.

    • Combine the organic filtrates and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield the crude (2-oxaspiro[3.3]heptan-6-yl)methanol. This intermediate can be used in the next step without further purification.[12]

  • Lewis Acid-Catalyzed Rearrangement:

    • Dissolve the crude (2-oxaspiro[3.3]heptan-6-yl)methanol in anhydrous CH₂Cl₂ at room temperature under an inert atmosphere.

    • To this solution, add BF₃·Et₂O (e.g., 1.5 equivalents) dropwise.[11][12] The reaction is typically exothermic, and cooling may be required to maintain room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting alcohol is fully consumed.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure (3-oxabicyclo[3.1.1]heptan-1-yl)methanol.

Part B: Synthesis of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

This step converts the primary alcohol to the target alkyl bromide using an Appel-type reaction.

Materials and Reagents:

  • (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Inert atmosphere setup

  • Magnetic stirrer

Step-by-Step Protocol:

  • Appel Reaction for Bromination:

    • Dissolve (3-oxabicyclo[3.1.1]heptan-1-yl)methanol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere.[11][12]

    • To the stirred solution, add N-bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide and other byproducts. This will yield the desired 1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane.[11]

Mechanistic Rationale

The key step in this synthesis is the Lewis acid-catalyzed rearrangement of the spirocyclic alcohol. The Lewis acid (BF₃) coordinates to the oxygen atom of the oxetane ring, activating it for nucleophilic attack.[6][7][13] The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking one of the methylene carbons of the oxetane ring. This leads to the cleavage of a C-O bond in the strained four-membered ring and the concomitant formation of the more stable tetrahydropyran ring of the bicyclic system. Subsequent deprotonation yields the final product.

Rearrangement_Mechanism cluster_0 Mechanism of Acid-Catalyzed Rearrangement A Spirocyclic Alcohol (Precursor) B Lewis Acid Activation A->B + BF3·Et2O C Intramolecular Ring Opening B->C Intramolecular Nucleophilic Attack D Deprotonation C->D E Bicyclic Alcohol (Product) D->E - H+

Sources

Application Note: Functionalization of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026


 Chemical Space via Bridgehead Functionalization

Executive Summary

The 1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane scaffold represents a cutting-edge "saturated bioisostere" designed to replace meta-substituted aromatic rings (specifically m-toluene or m-anisole fragments) in drug discovery. Unlike the planar phenyl ring, this bridged ether scaffold offers three-dimensionality (increased


), improved aqueous solubility due to the ether oxygen, and reduced lipophilicity (

).

However, the chemical reactivity of this building block is dominated by the neopentyl-like steric environment of the bridgehead methyl bromide. Standard nucleophilic substitutions (


) are kinetically retarded by orders of magnitude compared to linear primary alkyl halides.

This guide provides validated protocols to overcome this steric barrier, enabling the synthesis of amines, ethers, and triazoles, thereby unlocking this scaffold for library synthesis.

Structural Analysis & Design Rationale

The Bioisostere Concept

The 3-oxabicyclo[3.1.1]heptane core is an isostere of meta-substituted benzene .[1][2][3][4][5]

  • Exit Vectors: The angle between substituents at positions 1 and 5 mimics the

    
     geometry of meta-substitution.
    
  • Solubility: The oxygen atom at position 3 lowers

    
     significantly compared to the all-carbon bicyclo[3.1.1]heptane or the parent phenyl ring.
    
  • Metabolic Stability: The bridgehead positions are quaternary, blocking oxidative metabolism (CYP450) at the

    
    -carbon.
    
The "Neopentyl" Challenge

The electrophilic handle is a bromomethyl group attached to a bridgehead carbon (C1).

  • Steric Hindrance: The C1 carbon is quaternary. The backside trajectory required for

    
     attack on the 
    
    
    
    is hindered by the rigid bicyclic cage.
  • Kinetic Consequence: Reaction rates are estimated to be

    
    
    
    
    times slower than ethyl bromide. Successful functionalization requires activated nucleophiles , high temperatures , or leaving group enhancement (Finkelstein reaction).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: If not purchasing the bromide directly, it is synthesized via rearrangement of a spiro-oxetane.

Mechanism: Acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanol.[1][2][3][4][6]

Rearrangement Spiro 6-Substituted 2-oxaspiro[3.3]heptan-6-yl methanol Inter Cationic Intermediate Spiro->Inter Pyr·HCl (cat) Dioxane, 100°C Core 1-(Hydroxymethyl)-3- oxabicyclo[3.1.1]heptane Inter->Core Wagner-Meerwein Shift Bromide 1-(Bromomethyl)-3- oxabicyclo[3.1.1]heptane Core->Bromide CBr4, PPh3 (Appel Reaction)

Figure 1: Synthetic route to the bromomethyl building block via spiro-rearrangement.

Step-by-Step:

  • Rearrangement: Dissolve (2-oxaspiro[3.3]heptan-6-yl)methanol in 1,4-dioxane (

    
    ). Add catalytic Pyridine[1][2][3][4][6]·HCl (
    
    
    
    ). Heat to
    
    
    for 12 hours.
  • Workup: Concentrate and purify via flash chromatography (EtOAc/Hex) to yield the alcohol.

  • Bromination (Appel): To a solution of the alcohol (1.0 equiv) in DCM at

    
    , add 
    
    
    
    (1.2 equiv) and
    
    
    (1.2 equiv). Stir at RT for 4 hours.
  • Purification: Filter through a silica plug to remove phosphine oxide.

Protocol B: Nucleophilic Substitution (Amination) via Azide

Direct displacement with secondary amines is often too slow due to steric clash. The "Azide Pathway" is the most reliable method to install a nitrogen functionality.

Objective: Convert Bromide to Primary Amine.

  • Reagents:

    • Substrate: 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane (

      
      )
      
    • Nucleophile: Sodium Azide (

      
      , 
      
      
      
      )
    • Solvent: DMF (Anhydrous,

      
      )
      
    • Catalyst: Sodium Iodide (

      
      , 
      
      
      
      ) — Crucial for Finkelstein exchange.
  • Procedure:

    • Step 1 (Azidation): Charge a pressure vial with the substrate,

      
      , and 
      
      
      
      in DMF. Seal and heat to
      
      
      for 16–24 hours.
      • Note: Monitor by LCMS. The bromide does not ionize well; look for the disappearance of the starting material peak in UV/ELSD or the appearance of the Azide mass (often invisible in MS, check NMR if unsure).

    • Step 2 (Workup): Dilute with

      
       and wash copiously with water (5x) to remove DMF. Dry organic layer over 
      
      
      
      . Caution: Azides are potentially explosive. Do not concentrate to dryness if scale >1g.
    • Step 3 (Staudinger Reduction): Dissolve the crude azide in THF/Water (10:1). Add

      
       (
      
      
      
      ). Stir at RT for 12 hours.
    • Step 4 (Isolation): Acidify with

      
      . Wash with EtOAc (removes 
      
      
      
      ). Basify aqueous layer with
      
      
      . Extract with DCM.

Yield Expectation: 70–85% (2 steps).

Protocol C: Etherification (Williamson Synthesis)

Installing alkoxy groups requires forcing conditions.

  • Reagents:

    • Alcohol (

      
      , e.g., Phenol or primary alcohol).
      
    • Base:

      
       (
      
      
      
      dispersion,
      
      
      ) or
      
      
      (for phenols).
    • Substrate: Bromide (

      
      ).
      
    • Solvent: DMF or NMP.

  • Procedure:

    • Pre-form the alkoxide by treating the alcohol with

      
       in DMF at 
      
      
      
      for 30 min.
    • Add the 1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane.

    • Critical Step: Add

      
       (Tetrabutylammonium iodide, 
      
      
      
      ) as a phase transfer/nucleophilic catalyst.
    • Heat to

      
        for 24 hours.
      

Functionalization Workflow

Functionalization cluster_N Nitrogen Vectors cluster_O Oxygen Vectors Br 1-(Bromomethyl)-3- oxabicyclo[3.1.1]heptane Azide Azide Intermediate (-CH2-N3) Br->Azide NaN3, DMF, 90°C (SN2) Ether Ether/Phenol Ether (-CH2-O-Ar) Br->Ether Ar-OH, Cs2CO3, DMF 100°C, TBAI cat. Amine Primary Amine (-CH2-NH2) Azide->Amine PPh3, H2O (Staudinger) Triazole 1,2,3-Triazole (Click Chem) Azide->Triazole R-Alkyne, Cu(I) (CuAAC)

Figure 2: Divergent functionalization pathways from the bromomethyl core.

Quality Control & Characterization Data

When validating the synthesis, look for these specific NMR signatures which confirm the integrity of the bicyclic cage.

Proton EnvironmentChemical Shift (

ppm,

)
MultiplicityDiagnostic Value
Bridgehead (H5)

MultipletConfirms bicyclic core intact.
O-Bridge (

)

Doublets (

)
"Roof" protons; distinctive AB system.


SingletSharp singlet indicates free rotation, no diastereotopicity.
Bridge (

)

MultipletHigh tension bridge protons.

Mass Spectrometry Note: The parent bromide often does not show a molecular ion


 in ESI+.
  • Recommendation: Use APCI or look for the loss of Br or formation of adducts

    
    .
    
  • TLC: Stains poorly with UV. Use Iodine or Permanganate (KMnO4) stain.

References

  • Morvan, J., et al. (2025).[2][3] "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters, 27(13), 3291–3295.[3] [3][4]

  • Mykhailiuk, P. K. (2023).[7] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. (Contextual grounding on bicyclo[3.1.1] systems).

  • Dostrovsky, I., & Hughes, E. D. (1946). "Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[8][9] (Section B) Neopentyl halides." Journal of the Chemical Society. (Foundational kinetics of neopentyl substitution).

  • Enamine Ltd. (2025). "Building Blocks: 3-oxabicyclo[3.1.1]heptane derivatives." (Commercial availability and physical property data).

Sources

Using 3-oxabicyclo[3.1.1]heptane in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Oxabicyclo[3.1.1]heptane in Fragment-Based Drug Discovery (FBDD)

Executive Summary: Escaping Flatland with Precision

In Fragment-Based Drug Discovery (FBDD), the transition from a flat aromatic hit to a three-dimensional lead is often the deadliest valley of death. While bicyclo[1.1.1]pentane (BCP) has become the gold standard for para-phenyl replacement, meta-substituted systems have lacked a geometrically precise saturated equivalent.

This guide details the application of 3-oxabicyclo[3.1.1]heptane , a rigid, oxygen-containing scaffold that mimics the exit vectors of meta-substituted benzene (119° vs. 120°) while significantly improving solubility and metabolic stability. Unlike flexible ethers, this bridged system locks substituents into a defined vector, reducing the entropic penalty of binding—a critical requirement for low-affinity fragments.

Scientific Rationale & Physicochemical Profiling

The Geometric Argument: Meta-Isosterism

The primary utility of 3-oxabicyclo[3.1.1]heptane lies in its ability to replicate the geometry of a 1,3-disubstituted (meta) benzene ring while increasing fraction sp3 (Fsp3) character.

  • Exit Vectors: Crystallographic analysis confirms the angle between substituents at positions 1 and 5 is approximately 119° , nearly identical to the 120° of meta-benzene.

  • Bond Distances: The distance between substituents is ~4.8–5.0 Å, matching the spatial arrangement of meta-arenes.[1]

Physicochemical Advantages

Replacing a phenyl ring with this scaffold introduces an ether oxygen and a non-planar core, disrupting crystal packing (improving solubility) and lowering lipophilicity.

Table 1: Comparative Properties (Benzene vs. Isosteres)

Propertymeta-Benzene3-Oxabicyclo[3.1.1]heptaneBicyclo[1.1.1]pentane
Geometry Planar (2D)Bridged (3D)Linear (3D)
Exit Vector Angle 120°~119°180° (para mimic)
Hybridization sp2sp3sp3
LogP Impact High (Lipophilic)Low (Hydrophilic shift)Moderate
Solubility LowVery High (>500% increase) Moderate
Metabolic Stability Variable (P450 liable)High (Bridgehead protection)High

Expert Insight: The "bridgehead" protons in the [3.1.1] system are sterically protected and electronically deactivated, making them resistant to oxidative metabolism compared to standard ethers or benzylic positions.

Visualization: Structural Logic

The following diagram illustrates the isosteric relationship and the strategic workflow for incorporating this scaffold into FBDD campaigns.

G cluster_0 Geometric Isosterism cluster_1 FBDD Workflow Benzene meta-Benzene (Flat, 120°, sp2) OxaBCH 3-Oxabicyclo[3.1.1]heptane (Rigid, ~119°, sp3) Benzene->OxaBCH Saturate Core (Maintain Vector) Design Scaffold Hop Design (Vector Matching) OxaBCH->Design Input Scaffold Screen Fragment Screen (SPR/NMR) Hit Meta-Substituted Aromatic Hit Screen->Hit Hit->Design Identify meta-vector Synth Synthesis via Spiro-Rearrangement Design->Synth Lead Optimized Lead (High Sol, Low LogD) Synth->Lead

Figure 1: Strategic workflow for replacing meta-aromatic fragments with 3-oxabicyclo[3.1.1]heptane to improve physicochemical properties while retaining binding geometry.

Experimental Protocols

Protocol A: Synthesis of the 3-Oxabicyclo[3.1.1]heptane Core

Rationale: Direct construction of the [3.1.1] system is difficult due to ring strain. The most robust method, developed by Enamine (Mykhailiuk et al.), utilizes a thermodynamically driven rearrangement of a spirocyclic oxetane precursor.

Reagents Required:

  • (2-Oxaspiro[3.3]heptan-6-yl)methanol derivative (Precursor)[2][3][4]

  • Pyridinium Chloride (PyrHCl) or BF3·Et2O

  • Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Precursor Preparation:

    • Begin with 3,3-bis(chloromethyl)oxetane .[5]

    • Perform cyclization with diethyl malonate (or derivative) to form the spiro[3.3]heptane system.

    • Reduce the ester functionality to the alcohol: (2-oxaspiro[3.3]heptan-6-yl)methanol .

  • Acid-Mediated Isomerization (The Key Step):

    • Dissolve the spiro-alcohol (1.0 equiv) in DCM (0.1 M concentration).

    • Catalyst Addition: Add Pyridinium Chloride (10 mol%).

    • Note: Stronger Lewis acids like BF3·Et2O can be used but may lower yield due to polymerization side reactions. PyrHCl provides a milder proton source.

    • Reaction: Stir at room temperature (20–25 °C) for 12–24 hours.

    • Mechanism:[3] The acid protonates the oxetane oxygen. The relief of strain from the spiro-cyclobutane/oxetane system drives the rearrangement into the bridged [3.1.1] ether.

  • Work-up and Isolation:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x). Dry organic layers over Na2SO4.

    • Concentrate under reduced pressure.

    • Purification: Flash column chromatography (typically Hexane/EtOAc). The bridged product is usually less polar than the spiro-alcohol.

  • Validation (QC):

    • 1H NMR: Look for the disappearance of the spiro-methylene signals and the appearance of the bridgehead methine protons (typically shifted downfield).

    • NOESY: Confirm the spatial proximity of the bridgehead protons to verify the bicyclic structure.

Protocol B: Fragment Elaboration (The "Sonidegib" Approach)

Rationale: Once the core is synthesized, it must be coupled to the pharmacophore. This protocol describes replacing a meta-phenylene linker in a kinase inhibitor.

  • Functionalization:

    • Convert the alcohol (from Protocol A) to an amine or carboxylic acid depending on the required linkage.

    • Example: Oxidation of the hydroxymethyl group to a carboxylic acid using Jones reagent or TEMPO/NaOCl.

  • Coupling:

    • Perform standard amide coupling (HATU/DIPEA) to attach the fragment to the hinge-binding motif (e.g., a pyridine or pyrimidine ring).

  • Evaluation:

    • Measure LogD7.4 (Shake-flask method). Expect a decrease of ~1.5 to 2.0 units compared to the phenyl analog.

    • Measure Kinetic Solubility in PBS (pH 7.4).

Case Study: Optimization of Sonidegib

In a landmark study by Dibchak and Mykhailiuk (2025), the central benzene ring of the anticancer drug Sonidegib was replaced with 3-oxabicyclo[3.1.1]heptane.[6]

  • Challenge: Sonidegib suffers from high lipophilicity and poor aqueous solubility.

  • Intervention: The meta-phenylene ring was swapped for the 3-oxabicyclo[3.1.1]heptane core.[3][4][6][7][8]

  • Result:

    • Potency: Retained nanomolar activity (geometry matched).

    • Solubility: Increased by >500% (34 µM vs 6 µM).

    • Lipophilicity: cLogD reduced from 6.8 to 4.8.[8]

    • IP Status: Created a novel, patentable chemical entity distinct from the parent drug.

References

  • Dibchak, D., & Mykhailiuk, P. K. (2025).[6] "3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene." Angewandte Chemie International Edition, 64, e202505519.[6]

    • Source:[Link] (Verified via search snippets).

  • Morvan, J., et al. (2025).[6] "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters, 27(13), 3291-3295.[2]

  • Levterov, V. V., et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere." Journal of Medicinal Chemistry, 62(15), 6972-6984.[9] (Contextual reference for morpholine isosteres).

  • Mykhailiuk, P. K. (2019).[6][9] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.

Sources

Preparation of 3-oxabicyclo[3.1.1]heptane analogs for library synthesis

[4][5][6][7]

Protocol A: The Spiro-Rearrangement Route (Primary Method)

Application: Synthesis of 1,5-disubstituted analogs (mimicking meta-benzene). Source Basis: Adapted from Morvan et al. (2025) and Enamine protocols [1, 2].

Step 1: Synthesis of the Spirocyclic Precursor
  • Starting Material: Commercially available 3-oxetanone or substituted oxetanes.

  • Reagents: Diethyl zinc (Et₂Zn), Chloroiodomethane (ClCH₂I) - Simmons-Smith conditions.

Methodology:

  • Cool a solution of the 3-methyleneoxetane derivative in dry DCM to 0 °C under Argon.

  • Add Et₂Zn (1.0 M in hexanes, 2.0 equiv) dropwise. Caution: Pyrophoric.

  • Add ClCH₂I (2.0 equiv) dropwise.

  • Stir at RT for 12 hours. Quench with saturated NH₄Cl.

  • Checkpoint: Verify formation of the spiro[3.3]heptane system via ¹H NMR (distinctive high-field cyclopropyl/spiro signals).

Step 2: Acid-Mediated Rearrangement (The Key Step)

This step leverages the thermodynamic stability of the bridged [3.1.1] system over the spiro [3.3] system.

  • Substrate: (2-oxaspiro[3.3]heptan-6-yl)methanol derivatives.

  • Catalyst: Pyridinium Chloride (Pyr[4][5][6]·HCl).

  • Solvent: 1,4-Dioxane.[3][4]

Detailed Protocol:

  • Dissolution: Dissolve (2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Catalysis: Add Pyr·HCl (0.1 – 0.2 equiv).

    • Note: Stronger acids (HCl, pTSA) can be used but often lead to degradation or side products. Pyr·HCl provides the optimal pKa for controlled rearrangement.

  • Reaction: Heat the mixture to 80–100 °C in a sealed vial for 4–16 hours.

  • Monitoring: Monitor by GC-MS or TLC. The starting material (spiro) is typically more polar than the bridged product.

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (EtOAc/Hexanes). The 3-oxabicyclo[3.1.1]heptane product is usually an oil or low-melting solid.

Critical Quality Attribute (CQA):

  • NMR Validation: Look for the disappearance of the spiro-methylene doublets and the appearance of the bridgehead protons (typically δ 2.5–3.0 ppm) and the ether bridge protons (δ 3.5–4.0 ppm).

Protocol B: The Cyclization Route (Alternative Method)

Application: Synthesis of 6-substituted analogs or the parent core. Source Basis: Classical cyclization of cis-1,3-cyclobutanedimethanol [3].

Step 1: Preparation of cis-1,3-Cyclobutanedimethanol
  • Challenge: Commercial diethyl 1,3-cyclobutanedicarboxylate is a mixture of cis and trans. Only cis cyclizes.

  • Resolution:

    • Heat the diester mixture with acetic anhydride to form the cis-anhydride (thermodynamically accessible at high temp).

    • Reduce the anhydride directly with LiAlH₄ to yield pure cis-diol.

Step 2: Cyclization via Tosylation
  • Tosylation: Treat cis-1,3-cyclobutanedimethanol (1.0 equiv) with TsCl (2.2 equiv) in Pyridine/DCM at 0 °C. Isolate the bis-tosylate.

  • Cyclization:

    • Dissolve bis-tosylate in DMSO.

    • Add Na₂S (for thia-analog) or dilute NaOH/heat (for oxa-analog).

    • Optimization: For the ether, heating the diol with catalytic acid (pTSA) in high-boiling solvents (toluene) with Dean-Stark water removal is also effective but less high-yielding than the leaving-group displacement method.

Library Functionalization & Properties

For library synthesis, the 3-oxabicyclo[3.1.1]heptane core serves as a scaffold.[5] Common derivatization points are C1/C5 (bridgehead) and C6 (bridge).

Data Summary: Bioisosteric Comparison
PropertyBenzene (Substituted)3-Oxabicyclo[3.1.1]heptaneAdvantage
Geometry Planar (2D)Bridged (3D)Improved receptor fit
Exit Vector Angle 120° (meta)~119–120°Perfect meta mimic
LogP (Lipophilicity) High (Baseline)Lower (-0.5 to -1.5 units)Better Solubility
Solubility (aq) LowHighImproved bioavailability
Metabolic Stability Variable (P450 oxidation)HighBlocked metabolic hotspots
Diagram 2: Library Generation Workflow

Librarycluster_1StartSpiro-AlcoholPrecursorRearrangeAcid Rearrangement(Pyr·HCl, Dioxane)Start->RearrangeCore3-Oxabicyclo[3.1.1]heptan-1-yl-methanolRearrange->CoreBranch1Oxidation to Acid(Jones/Pinnick)Core->Branch1Branch2Activation to Halide(Appel Rxn)Core->Branch2Lib1Amide Library(Coupling with R-NH2)Branch1->Lib1Lib2Suzuki Coupling(sp3-sp2 Cross Coupling)Branch2->Lib2

Expert Tips & Troubleshooting

  • Volatility: The parent 3-oxabicyclo[3.1.1]heptane and low-molecular-weight analogs are volatile. Avoid prolonged high-vacuum drying. Isolate as salts (e.g., if an amine handle is present) or higher MW intermediates where possible.

  • Cis/Trans Issues: In Protocol B, ensure the starting diol is strictly cis. The trans-diol cannot physically bridge and will lead to polymerization or elimination products.

  • Scale-up Safety: The rearrangement (Protocol A) is exothermic. On >10g scale, add the catalyst in portions and ensure reflux condensers are efficient.

References

  • Morvan, J., Renders, E., Buijnsters, P. J., & Ryabchuk, P. (2025).[5][6] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings . Organic Letters.

  • Dibchak, D., & Mykhailiuk, P. K. (2025).[7] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene . Angewandte Chemie International Edition. [7]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3.3]heptanes . Journal of the Chemical Society C: Organic.

  • Mykhailiuk, P. K. (2019).[7] 3-Oxabicyclo[3.1.1]heptane as a non-flattened bioisostere of morpholine . Organic & Biomolecular Chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of the 3-oxabicyclo[3.1.1]heptane ring system. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in constructing this valuable scaffold. The 3-oxabicyclo[3.1.1]heptane core is increasingly recognized as a rigid, three-dimensional bioisostere for meta-substituted benzene rings, offering improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2][3][4][5] However, its synthesis is not without challenges, primarily due to the inherent strain of the bicyclic oxetane system.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve reaction yields.

Core Synthetic Strategies

Two primary strategies dominate the synthesis of the 3-oxabicyclo[3.1.1]heptane core:

  • Intramolecular Williamson Ether Synthesis: This classic C-O bond-forming cyclization involves a precursor containing a cyclobutane ring with an alcohol and a suitable leaving group in a 1,3-relationship (e.g., 3-(halomethyl)cyclobutanol derivatives). The reaction proceeds via a base-mediated SN2 mechanism.[6][7][8][9] This is a robust but often yield-sensitive method.

  • Acid-Catalyzed Rearrangement: A more modern and often high-yielding approach involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanol precursors.[1][3][10] This method leverages a rearrangement to form the bridged bicyclic system under typically mild conditions.

This guide will focus on troubleshooting these two main pathways.

Troubleshooting & FAQs: Intramolecular Cyclization

The intramolecular Williamson ether synthesis is a powerful tool for forming cyclic ethers, but constructing the strained four-membered oxetane ring within a bicyclic system requires careful optimization to prevent competing side reactions.[7][9]

Q1: My intramolecular cyclization is resulting in low yields and a complex mixture of byproducts. What is going wrong?

A1: Low yields in this cyclization are almost always due to competing side reactions that are kinetically or thermodynamically favored over the desired 4-membered ring formation. The primary culprits are E2 elimination and Grob fragmentation.

  • E2 Elimination: The alkoxide formed upon deprotonation of the alcohol is a strong base. If sterically hindered, it can act as a base rather than a nucleophile, abstracting a proton and eliminating the leaving group to form an alkene.[11][12][13]

  • Grob Fragmentation: This is a significant competing pathway in the synthesis of oxetanes from 1,3-halohydrins. The alkoxide intermediate can undergo fragmentation to yield an aldehyde and an alkene, a process that is entropically favored.[6][7][9]

Below is a diagram illustrating the desired SN2 pathway versus the major competing reactions.

cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_products Potential Pathways & Products Start 3-(Halomethyl)cyclobutanol (Precursor) Base Strong Base (e.g., NaH) Start->Base Deprotonation Alkoxide Cyclobutylmethoxide Intermediate Base->Alkoxide SN2 Desired Product: 3-Oxabicyclo[3.1.1]heptane Alkoxide->SN2 Intramolecular SN2 (Desired) E2 Side Product: Methylenecyclobutanol Alkoxide->E2 E2 Elimination (Competition) Grob Side Products: Aldehyde + Alkene Alkoxide->Grob Grob Fragmentation (Competition)

Caption: Reaction pathways for the formation of 3-oxabicyclo[3.1.1]heptane.

Troubleshooting Summary Table
Observed Issue Probable Cause Recommended Solution & Rationale
High proportion of alkene byproduct E2 Elimination is dominant. 1. Use a less sterically hindered base: Switch from KOtBu to sodium hydride (NaH). NaH is a strong, non-nucleophilic base that is less sterically demanding, favoring nucleophilic attack over proton abstraction.[13] 2. Ensure a primary leaving group: The reaction works best with primary halides or sulfonates (-CH₂-LG). Secondary leaving groups drastically increase the rate of elimination.[11][13] 3. Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature (e.g., 0 °C to RT) can favor the SN2 pathway.
Unidentified polar byproducts, low mass balance Grob Fragmentation may be occurring. 1. Change the leaving group: A more reactive leaving group (e.g., iodide or tosylate) can accelerate the SN2 cyclization, allowing it to outcompete fragmentation. 2. Optimize solvent: Use a highly polar aprotic solvent like DMSO or DMF to maximize the nucleophilicity of the alkoxide.[11][14]
Formation of polymer or high molecular weight species Intermolecular reaction. 1. Use high dilution: Run the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular reactions. 2. Slow addition: Add the precursor slowly to a suspension of the base to maintain a low instantaneous concentration of the substrate.
Q2: How do I select the optimal base, solvent, and leaving group for the cyclization?

A2: The choice of reagents and conditions is critical for maximizing the rate of the desired SN2 cyclization while suppressing side reactions.

Reagent and Condition Selection Guide
Parameter Recommendation Justification & Key Considerations
Base Sodium Hydride (NaH) NaH is a strong, non-nucleophilic, and minimally hindered base that irreversibly deprotonates the alcohol to form the required alkoxide.[9][13] Potassium hydride (KH) is a similar alternative. Avoid bulky bases like KOtBu if elimination is a problem.
Solvent Polar Aprotic: DMF, DMSO, Acetonitrile These solvents are ideal for SN2 reactions. They solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving it "naked" and highly reactive.[11][12][15] THF is also a common and effective choice.[13] Protic solvents should be avoided as they can slow the reaction rate.[11]
Leaving Group Sulfonate Esters (OMs, OTs) or Iodide While bromides and chlorides can be used, tosylates (OTs) and mesylates (OMs) are excellent leaving groups that are easily prepared from the precursor alcohol.[9][13] Iodide is the most reactive halide and can be generated in situ from a chloride or bromide using Finkelstein conditions (e.g., adding catalytic NaI).
Temperature 50-100 °C (Typical); start lower if side reactions occur. While many Williamson ether syntheses are run at elevated temperatures to ensure a reasonable reaction rate, the formation of strained rings can benefit from lower temperatures to disfavor elimination pathways.[11] Monitor the reaction by TLC or LCMS to find the optimal balance.

Troubleshooting & FAQs: Acid-Catalyzed Rearrangement

This modern approach can be very efficient but is sensitive to the choice and concentration of the acid catalyst. The wrong conditions can lead to no reaction, decomposition of the starting material, or acid-catalyzed ring-opening of the desired product.[16]

Q3: My acid-catalyzed rearrangement of a (2-oxaspiro[3.3]heptan-6-yl)methanol precursor is inefficient. How can I optimize it?

A3: The key is to find an acid that is strong enough to promote the rearrangement but mild enough to avoid unwanted side reactions. Both Lewis and Brønsted acids have been successfully employed.

Workflow for Optimizing Acid-Catalyzed Rearrangement

start_node Start: Low Yield or Decomposition in Rearrangement decision1 Is the starting material consumed? start_node->decision1 decision2 Is the desired product formed selectively? decision1->decision2 Yes action1 Increase Acid Strength/Concentration Try: 1. BF₃·Et₂O (Lewis Acid) 2. Aqueous HCl (Strong Brønsted) 3. Increase catalyst loading decision1->action1 No action2 Decrease Acid Strength/Concentration Try: 1. Pyridinium HCl (Mild Brønsted) 2. Catalytic H₃PO₄ 3. Lower catalyst loading decision2->action2 No (Decomposition) end_node Optimized Yield decision2->end_node Yes action1->start_node Re-evaluate action2->start_node Re-evaluate action3 Optimize Temperature - If decomposition: Lower temp (e.g., RT -> 0°C) - If no reaction: Gently warm (e.g., RT -> 40°C) action2->action3 action3->start_node Re-evaluate

Caption: Troubleshooting workflow for acid-catalyzed rearrangement.

Experimental Protocol: Acid-Mediated Isomerization

This protocol is based on successful literature procedures for this transformation.[1][3]

  • Preparation: Dissolve the (2-oxaspiro[3.3]heptan-6-yl)methanol precursor in a suitable anhydrous solvent (e.g., dichloromethane or dioxane) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add a catalytic amount of the chosen acid (e.g., 0.1-0.2 equivalents of pyridinium chloride or a Lewis acid like BF₃·Et₂O).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Optimization: If no reaction is observed after several hours, consider gently warming the mixture (e.g., to 40-50 °C). If decomposition is observed, repeat the reaction at a lower temperature (e.g., 0 °C) or with a milder acid.

  • Workup: Once the starting material is consumed, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to isolate the 3-oxabicyclo[3.1.1]heptane.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[11][11][12]heptanes by rearrangement of 3-oxaspiro[12][12]heptanes. Journal of the Chemical Society C: Organic, 2346-2348. Retrieved February 24, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. Retrieved February 24, 2026, from [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved February 24, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved February 24, 2026, from [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. Retrieved February 24, 2026, from [Link]

  • Maskill, H., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances. Retrieved February 24, 2026, from [Link]

  • Feuer, H., & Hooz, J. (1965). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. The Journal of Organic Chemistry, 30(4), 1251–1252. Retrieved February 24, 2026, from [Link]

  • Georg, G. I., & Gunawardana, I. (2014). Oxetanes and Oxetan-3-ones. Science of Synthesis, 37.3. Retrieved February 24, 2026, from [Link]

  • Plevova, K., & Cisarova, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-152. Retrieved February 24, 2026, from [Link]

  • Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

  • Wirth, T., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12174-12213. Retrieved February 24, 2026, from [Link]

  • Mykhailiuk, P. K. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 61(33). Retrieved February 24, 2026, from [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved February 24, 2026, from [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Purification of Bromomethyl-Substituted Bicyclic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromomethyl-substituted bicyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these reactive and often unstable intermediates. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical FAQs to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying bromomethyl-substituted bicyclic ethers?

A1: The purification of these compounds is often complicated by their inherent reactivity and instability. The bromomethyl group is a potent alkylating agent, making the molecule susceptible to degradation under various conditions. Key challenges include:

  • Sensitivity to Acidic and Basic Conditions: These compounds can readily decompose or undergo side reactions in the presence of strong acids or bases.[1][2]

  • Degradation on Stationary Phases: Standard silica gel for chromatography can be sufficiently acidic to cause decomposition, leading to low recovery and the formation of impurities.[1][3][4]

  • Thermal Instability: Many bromomethyl derivatives are sensitive to heat, which can lead to decomposition during concentration steps.[1]

  • Moisture Sensitivity: The presence of water can lead to hydrolysis of the bromomethyl group, forming the corresponding alcohol.[5]

Q2: Which purification techniques are most suitable for bromomethyl-substituted bicyclic ethers?

A2: The choice of purification method depends on the specific properties of the compound and the nature of the impurities. The most common and effective techniques are:

  • Flash Column Chromatography: This is a widely used method, but often requires modifications to prevent product degradation, such as using deactivated silica gel or a non-polar eluent system.[3][6][7]

  • Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity, provided a suitable solvent system can be found.[6][8][9][10]

  • Distillation: For volatile and thermally stable compounds, distillation under reduced pressure can be an effective purification method.[11][12]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your bromomethyl-substituted bicyclic ether. These include:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the number of components in a mixture.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity and can separate closely related impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.[5][6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on both purity and molecular weight.[8][13][14]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the purification process and offers targeted solutions.

Problem 1: Low or No Recovery of Product After Column Chromatography
Potential Cause Recommended Solution
Decomposition on Silica Gel The acidic nature of standard silica gel can lead to the degradation of sensitive bromomethyl compounds.[1][3][15] Solution: Deactivate the silica gel by preparing a slurry in your chosen eluent and adding 1-2% triethylamine.[1][3] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[1]
Product Adherence to Stationary Phase The product may be too polar for the chosen eluent system and is irreversibly binding to the column.[6] Solution: Gradually increase the polarity of the mobile phase.[6] If the product is still retained, consider reverse-phase chromatography.
Product Volatility The product may be co-evaporating with the solvent during concentration. Solution: Use a lower vacuum and a room temperature water bath for rotary evaporation. It is also advisable to check the solvent in the rotovap trap for your product.[2]
Problem 2: Product is Still Impure After a Single Purification Step
Potential Cause Recommended Solution
Co-elution of Impurities Impurities with similar polarity to the product may co-elute during chromatography.[6] Solution: Optimize the mobile phase using TLC with various solvent systems to achieve better separation.[6][16] A gradient elution may be necessary.[3]
Co-crystallization of Impurities Impurities with similar crystal lattice energies may crystallize with the product.[6] Solution: A second recrystallization from a different solvent system may be effective.[6]
Incomplete Reaction The presence of starting materials can complicate purification. Solution: Before purification, ensure the reaction has gone to completion using TLC or another analytical method.[6]
Problem 3: Product "Oils Out" During Recrystallization
Potential Cause Recommended Solution
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.[5][17] Solution: Attempt to purify the crude product by column chromatography before recrystallization to remove the bulk of the impurities.[5]
Crystallization Temperature is Above Product's Melting Point The solution is becoming supersaturated at a temperature where the product is still a liquid. Solution: Add a small amount of additional "soluble solvent" to the hot solution to lower the saturation point, then allow it to cool more slowly.[17]
Inappropriate Solvent System The chosen solvent may not be ideal for inducing crystallization. Solution: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Problem 4: Product Purity Decreases Over Time
Potential Cause Recommended Solution
Hydrolysis The bromomethyl group can be hydrolyzed to a hydroxymethyl group by atmospheric moisture.[5] Solution: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[5]
Light Sensitivity Some compounds are susceptible to degradation upon exposure to light. Solution: Store the product in an amber vial or a container wrapped in aluminum foil.
Thermal Decomposition The compound may be unstable at room temperature. Solution: Store the purified product at a reduced temperature, such as in a refrigerator or freezer.

III. Experimental Protocols & Methodologies

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to minimize the acidic nature of silica gel, thereby preventing the degradation of sensitive bromomethyl-substituted bicyclic ethers.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (chosen based on TLC analysis)

  • Triethylamine

  • Glass slurry reservoir

  • Chromatography column

Procedure:

  • In a fume hood, measure the required amount of silica gel into a beaker.

  • Add the chosen eluent to the silica gel to create a slurry.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of triethylamine.[1][3]

  • Stir the slurry thoroughly for 5-10 minutes to ensure even distribution of the triethylamine.

  • Carefully pack the column with the deactivated silica gel slurry.

  • Equilibrate the packed column by running 2-3 column volumes of the eluent (containing 1-2% triethylamine) through it before loading the sample.

Protocol 2: General Recrystallization Procedure

This protocol provides a general guideline for the purification of solid bromomethyl-substituted bicyclic ethers.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Choose an appropriate solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents. The ideal solvent will dissolve the compound when hot but not when cold.

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent required to completely dissolve the solid.[6][17]

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[6][17]

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

IV. Visualizations

Decision-Making Workflow for Purification

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No is_pure_recryst Is it pure? recrystallization->is_pure_recryst end Pure Product is_pure_recryst->end Yes is_pure_recryst->column_chrom No is_pure_column Is it pure? column_chrom->is_pure_column is_pure_column->end Yes further_purification Consider alternative methods (e.g., prep-HPLC, distillation) is_pure_column->further_purification No

Caption: A decision tree for selecting an appropriate purification method.

Troubleshooting Chromatography Issues

Chromatography_Troubleshooting start Low Recovery from Column check_stability Test product stability on TLC plate with silica and triethylamine start->check_stability is_stable Is it stable? check_stability->is_stable deactivate_silica Deactivate silica gel with triethylamine is_stable->deactivate_silica No increase_polarity Increase eluent polarity is_stable->increase_polarity Yes use_alumina Use neutral/basic alumina deactivate_silica->use_alumina

Caption: A flowchart for troubleshooting low product recovery during column chromatography.

V. References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). TrAC Trends in Analytical Chemistry.

  • Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Oxford Academic.

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Arborpharmchem.

  • High-Purity Pharma Intermediates | Quality Solutions. (2025, August 30). Refine.

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). SSP.

  • preventing decomposition of (2S)-3-(bromomethyl)but-3-en-2-ol during workup. Benchchem.

  • Technical Support Center: Purification of 4-(bromomethyl)-N,N-dimethylaniline Derivatives by Chromatography. Benchchem.

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A. (2025, November 5). US EPA.

  • Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives. Benchchem.

  • common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal. Benchchem.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). LCGC.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • AskChem: Do primary bromides decompose on silica? (2010, March 31). Reddit.

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? (2021, July 1). ResearchGate.

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.

  • How can Bromomethyl Methyl Ether be Prepared and Applied in Pharmaceuticals? - FAQ. (2021, May 23). prochem.

  • benzyl chloromethyl ether. Organic Syntheses Procedure.

  • Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. chem.tohoku.ac.jp.

Sources

Technical Support Center: Minimizing Side Reactions in Oxabicyclo[3.1.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Bridged Ether Synthesis (Isomer-Specific Protocols) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The oxabicyclo[3.1.1]heptane scaffold (specifically the 3-oxa isomer) has emerged as a critical saturated bioisostere for meta-substituted benzenes, offering improved solubility and metabolic stability while maintaining exit vector geometry.[1][2][3] However, the synthesis is plagued by the high strain energy of the bicyclic system (~60 kcal/mol), leading to two primary failure modes: skeletal rearrangement (thermodynamic relaxation) and elimination/polymerization (kinetic instability).

This guide addresses the two dominant synthetic methodologies:

  • Acid-Catalyzed Rearrangement (Primary route for 3-oxabicyclo[3.1.1]heptane).[1][2]

  • Intramolecular Nucleophilic Substitution (Primary route for 2-oxabicyclo[3.1.1]heptane).

Module 1: The Spiro-Rearrangement Protocol (3-Oxa Isomer)

Target: 3-oxabicyclo[3.1.1]heptane (meta-benzene isostere)[1][2][3]

The modern industrial standard involves the acid-catalyzed expansion of (2-oxaspiro[3.3]heptan-6-yl)methanol . This Wagner-Meerwein-type rearrangement is elegant but sensitive to acid strength.

Diagnostic Guide: Common Failure Modes
SymptomRoot CauseMechanistic InsightCorrective Action
Low Yield (<40%) Oxetane CleavageStrong acids (H₂SO₄, neat TFA) attack the oxetane oxygen rather than activating the migration, leading to ring opening.Switch to buffered/mild proton sources like Pyridinium Hydrochloride (PyrHCl) .
Polymerization High TemperatureThermal energy overcomes the activation barrier for intermolecular attack rather than intramolecular rearrangement.Maintain reaction temperature strictly between 20–40°C .
Acetylated Impurities Solvent ChoiceUse of Acetyl Chloride generates in-situ HCl but also acetylates the alcohol, capping the rearrangement precursor.Avoid AcCl. Use TMSCl/DCM or PyrHCl in Dioxane.
Protocol Optimization: The "Soft Acid" Approach

Reference: Levterov, V. V., et al. (2023)[3]

The Logic: The rearrangement requires an acid strong enough to protonate the alcohol (initiating the 1,2-shift) but weak enough to leave the strained oxetane ring intact.

  • Reagent Selection: Use Pyridinium Hydrochloride (PyrHCl) (0.1 – 1.0 equiv).[2] It acts as a proton shuttle without being nucleophilic enough to open the ring.

  • Solvent System: 1,4-Dioxane or Dichloromethane (DCM). Avoid nucleophilic solvents (MeOH, EtOH) which will trap the carbocation intermediate.

  • Reaction Monitoring:

    • Step A: Dissolve (2-oxaspiro[3.3]heptan-6-yl)methanol (0.1 M) in DCM.

    • Step B: Add PyrHCl at 0°C, then warm to 20°C.

    • Step C: Monitor via GC-MS. Look for the m/z shift corresponding to the isomer; if "ring opened" diols appear, quench immediately with sat. NaHCO₃.

Visualizing the Pathway

SpiroRearrangement Start Spiro-Oxetane Precursor (2-oxaspiro[3.3]heptan-6-yl)methanol Acid Acid Catalyst Added Start->Acid Path_Good Pathway A: Migration (Desired 1,2-Shift) Acid->Path_Good PyrHCl / 20°C Path_Bad1 Pathway B: Ring Opening (Strong Acid Attack) Acid->Path_Bad1 H2SO4 / TFA Path_Bad2 Pathway C: Polymerization (High Conc/Temp) Acid->Path_Bad2 >60°C / >0.5M Product 3-Oxabicyclo[3.1.1]heptane Path_Good->Product Waste Linear Diols / Oligomers Path_Bad1->Waste Path_Bad2->Waste

Figure 1: Reaction outcome dependency on acid strength and temperature during spiro-rearrangement.

Module 2: The Cyclization Protocol (2-Oxa Isomer)

Target: 2-oxabicyclo[3.1.1]heptane (morpholine bioisostere)

This synthesis typically relies on the Intramolecular Nucleophilic Substitution (SN2) of a leaving group (Tosylate/Mesylate) by a hydroxyl group on a substituted cyclobutane or cyclohexane.

Critical Issue: The E2 vs. SN2 Competition

The geometric constraints of forming the bridge often align the C-H bond anti-periplanar to the Leaving Group (LG), favoring Elimination (E2) over the desired Cyclization (SN2).

Troubleshooting Matrix
IssueVariableRecommendation
Alkene Formation (Elimination) Base StericsAvoid bulky bases (e.g., tBuOK) which favor proton abstraction. Use NaH (sodium hydride) or LiHMDS in THF.
Intermolecular Dimerization ConcentrationRun under High Dilution conditions (0.005 – 0.01 M). Use a syringe pump for slow addition of the substrate to the base.
Slow Reaction / No Conversion Leaving GroupIf Tosylate (OTs) is too slow, switch to Triflate (OTf) or Nonaflate to accelerate SN2 relative to E2.
Ring Contraction TemperatureKeep reaction < 0°C during base addition. Kinetic control is required to prevent rearrangement to [2.2.1] systems.
Step-by-Step: The "Slow-Addition" Method
  • Preparation: Dissolve the precursor (e.g., 3-(hydroxymethyl)cyclobutyl tosylate) in dry THF.

  • Base Activation: In a separate flask, suspend NaH (1.2 equiv, 60% dispersion) in THF at 0°C.

  • Controlled Cyclization:

    • Do not dump the substrate.

    • Add the substrate solution dropwise over 1–2 hours. This keeps the instantaneous concentration of the active alkoxide low, suppressing intermolecular polymerization.

  • Quench: Use solid NH₄Cl (anhydrous quench) or a minimal amount of water at low temp to avoid hydrolyzing the strained ether.

Module 3: Post-Synthetic Handling & Storage

The [3.1.1] oxa-bridge is chemically stable but physically volatile and sensitive to Lewis acids.

  • Volatility Warning: The parent 2-oxabicyclo[3.1.1]heptane is highly volatile.

    • Rule: Do not use high-vacuum rotary evaporation for prolonged periods.

    • Rule: Isolate as a hydrochloride salt (if an amine handle exists) or keep in solution (e.g., t-Butyl methyl ether) for storage.

  • Purification: Silica gel is slightly acidic and can degrade the product over time.

    • Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before column chromatography to neutralize surface acidity.

Frequently Asked Questions (FAQs)

Q1: Can I use BF₃·Et₂O for the spiro-rearrangement instead of PyrHCl?

  • A: Yes, but with extreme caution. BF₃ is a Lewis acid that can catalyze further rearrangement to the thermodynamically more stable [2.2.1] system or open the ring. It is strictly recommended only if PyrHCl fails, and must be used at -78°C to 0°C.

Q2: My NMR shows a mixture of isomers after cyclization. Why?

  • A: This usually indicates epimerization of the precursor or a non-concerted mechanism. If using a tosylate displacement, ensure your starting material is diastereomerically pure (cis-1,3). Trans-isomers cannot cyclize to the [3.1.1] system and will exclusively eliminate or polymerize.

Q3: Is the 2-oxa or 3-oxa isomer more stable?

  • A: The 3-oxabicyclo[3.1.1]heptane (symmetric) is generally more stable and easier to handle than the 2-oxa isomer due to the symmetry of the bridge and reduced torsional strain on the oxygen atom.

References

  • Levterov, V. V., Panasiuk, Y., & Mykhailiuk, P. K. (2023).[4][5] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839-2849. Link

  • Barnes-Seeman, D. (2014). The Role of Bridged Structures in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 10241-10256. Link

  • Lysenko, V., et al. (2023).[6] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv. Link

Sources

Technical Support Center: Crystallization & Isolation of 3-oxabicyclo[3.1.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Solvent Selection & Troubleshooting for Bridged Bicyclic Ether Scaffolds Ticket ID: TCH-3OXA-CRYST-001

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I recognize that working with 3-oxabicyclo[3.1.1]heptane presents a unique set of challenges compared to standard aromatic rings. While this scaffold is a potent bioisostere for meta-substituted benzenes (improving solubility and metabolic stability), its physicochemical profile often leads to isolation difficulties.

The Core Problem: The 3-oxabicyclo[3.1.1]heptane core is a rigid, compact, saturated ether. Unlike flat aromatics that stack easily via


-

interactions, this scaffold relies on weaker van der Waals forces and specific hydrogen bonding (if functionalized) for lattice energy. Consequently, these compounds frequently manifest as waxy solids, oils, or sublimable low-melting crystals .

This guide provides a principled, evidence-based approach to selecting solvents and troubleshooting crystallization failures.

Part 1: Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix based on the Dielectric Constant (


)  and H-bonding potential  relative to the 3-oxabicyclo[3.1.1]heptane core.
Table 1: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsInteraction MechanismRecommendationApplication
Class I: Primary Solvents Dichloromethane (DCM) , Ethyl Acetate , THF Dipole-dipole interactions with the ether bridge oxygen.HIGH Dissolution of the crude oil/solid. Excellent for initial screening.
Class II: Anti-Solvents n-Heptane , Cyclohexane , Pentane Weak dispersion forces; poor solubility for the polar ether bridge.HIGH Inducing supersaturation.[1] Note: Heptane is preferred over Hexane for higher flash points.
Class III: H-Bond Donors Isopropanol (IPA) , Ethanol , Methanol H-bonding to the ether oxygen or substituents (if present).MODERATE Use for "Cooling Crystallization." Warning: High solubility may prevent yield recovery.
Class IV: Problematic Diethyl Ether , MTBE Competing ether interactions; similar polarity to the scaffold.LOW Avoid. Often leads to "oiling out" due to high solubility and low boiling points.

Part 2: Troubleshooting & Decision Logic

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for 3-oxabicyclo[3.1.1]heptanes. The lattice energy is insufficient to overcome the solvation energy, or impurities are disrupting packing.

Corrective Protocol: The "Cloud Point" Oscillation

  • Dissolve the oil in a minimum amount of Class I solvent (e.g., DCM).

  • Add Class II anti-solvent (e.g., Heptane) dropwise until persistent cloudiness appears.

  • Heat the mixture slightly until clear.

  • Seed the solution (if seeds are available) or scratch the glass surface.

  • Cool slowly (1°C/min). Rapid cooling traps impurities and causes oiling.

Issue 2: "The solid sublimes under vacuum."

Diagnosis: The globular, rigid shape of the [3.1.1] system gives it high vapor pressure. Corrective Protocol:

  • Stop High-Vac Drying: Use a gentle stream of nitrogen or argon to dry crystals.

  • Solvent Switch: Switch to a higher boiling solvent (e.g., Heptane instead of Pentane) so you don't need aggressive vacuum to remove residual solvent.

Part 3: Visualization of Workflow

The following decision tree outlines the logical flow for isolating these scaffolds, specifically addressing the "Oiling Out" phenomenon.

CrystallizationWorkflow Start Start: Crude 3-oxabicyclo[3.1.1]heptane StateCheck Physical State Check Start->StateCheck IsOil Result: Viscous Oil / Gum StateCheck->IsOil Most Common IsSolid Result: Solid / Waxy Solid StateCheck->IsSolid Rare StrategyA Strategy A: Vapor Diffusion (DCM inner / Pentane outer) IsOil->StrategyA If Neutral Ether StrategyB Strategy B: Salt Formation (HCl or Oxalate) IsOil->StrategyB If Amine present SolventScreen Solvent Screen (100 mg scale) IsSolid->SolventScreen Success Crystalline Solid Isolated StrategyA->Success Fail Persistent Oil StrategyA->Fail StrategyB->Success StrategyC Strategy C: Cold Recrystallization (MeOH at -20°C) StrategyC->Success Fail->StrategyC Retry

Figure 1: Decision logic for selecting the isolation strategy based on the initial physical state and functional group presence.

Part 4: Detailed Experimental Protocols

Protocol A: Salt Formation (For Amino-Derivatives)

Context: If your 3-oxabicyclo[3.1.1]heptane has an amine handle, converting it to a salt is the most reliable way to enforce crystallinity. Reference: See Result 1.1 in literature, where HCl salts are standard for this class.

  • Dissolution: Dissolve 1.0 eq of the free amine in Diethyl Ether or 1,4-Dioxane (anhydrous).

  • Acid Addition: Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C.

    • Why Dioxane? It is a good solvent for the acid but a poor solvent for the salt, promoting immediate precipitation.

  • Isolation: Filter the white precipitate immediately under Nitrogen (to prevent hygroscopic water uptake).

  • Washing: Wash with cold pentane.

Protocol B: Low-Temperature Crystallization (For Neutral Scaffolds)

Context: For neutral ethers (esters, ketones), rely on temperature solubility differentials. Reference: Adapted from Result 1.16 (Crystallization from cold methanol).

  • Saturation: Dissolve crude material in Methanol (MeOH) at room temperature. Use just enough solvent to obtain a clear solution.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for amorphous material).

  • Cooling: Place the vial in a -20°C freezer for 24-48 hours.

    • Critical: Do not disturb the vial.

  • Harvesting: Decant the mother liquor quickly while cold. Wash crystals with -78°C heptane.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my 3-oxabicyclo[3.1.1]heptane derivative unstable in acidic solvents? A: While the ether bridge is generally stable, the strain energy of the [3.1.1] bicyclic system can make it susceptible to acid-catalyzed rearrangement, particularly if there are adjacent hydroxyl groups (rearranging to less strained systems). Always use anhydrous acids (like HCl in dioxane) rather than aqueous acids to minimize hydrolysis risks.

Q2: Can I use water as an anti-solvent? A: Generally, No . These ethers often have significant water solubility (bioisostere design intent), which leads to emulsions rather than crystallization. Water/Alcohol mixtures can work (see Result 1.12 ), but only if the specific derivative is highly lipophilic.

Q3: How do I remove the solvent if the compound sublimes? A: Avoid high vacuum (< 5 mbar). Instead, dissolve the final crystals in a small amount of pentane and evaporate under a gentle stream of Nitrogen at atmospheric pressure.

Q4: Is there a specific "Magic Solvent" for this class? A: Diisopropyl Ether (DIPE) is often the "Goldilocks" solvent. It is less polar than THF but more polar than heptane. It frequently induces crystallization in bridged ethers where Heptane fails.

References

  • Levterov, V. V., et al. (2025).[2] 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. ResearchGate/Wiley.

  • Morvan, J., et al. (2024).[3] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.[3]

  • Sanofi Solvent Selection Guide. (2013).[4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

  • Burtoloso, A. C. B., et al. (2014). Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones. Journal of Organic Chemistry (ACS).

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery and medicinal chemistry, the strategic replacement of aromatic rings with saturated bioisosteres has emerged as a powerful tool to optimize the physicochemical properties of lead compounds. The 3-oxabicyclo[3.1.1]heptane scaffold, in particular, has been identified as a promising saturated isostere for meta-substituted benzene rings, offering a similar geometric arrangement of substituents while potentially improving properties like aqueous solubility.[1][2] The functionalization of this core, for instance by introducing a bromomethyl group, creates a versatile building block, 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane, which is primed for further synthetic elaboration.

Unambiguous structural confirmation of such novel scaffolds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane, explains the causal factors behind its unique spectral signature, and presents a comparative analysis against its precursor alcohol to illustrate the electronic effects of the substituent.

Foundational Principles: Ensuring Data Integrity in NMR

The reliability of NMR data hinges on standardized practices. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis. Its value is not absolute but is measured relative to a reference standard. The International Union of Pure and Applied Chemistry (IUPAC) recommends tetramethylsilane (TMS) as the universal primary reference for spectra recorded in organic solvents.[3] By setting the ¹H signal of TMS to 0.00 ppm, a unified and reproducible scale is established for all other nuclei. For routine analysis where an internal standard is not added, the residual solvent signal (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) can be used as a secondary reference, although this is less precise.[4]

Structural Analysis of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

The rigid, bicyclic structure of the molecule results in a distinct and well-resolved NMR spectrum. The numbering convention used for assignments is shown below.

Caption: Structure and numbering of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane.

¹H and ¹³C NMR Spectral Data

The following data were obtained from the characterization of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane, synthesized as described in the literature.[1]

Table 1: NMR Data for 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane in CDCl₃

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
1--42.1
2, 44.01d, J=7.0 Hz74.5
52.80m30.2
6, 72.15d, J=7.0 Hz35.8
8 (-CH₂Br)3.45s39.5
Spectral Interpretation
  • Protons on C2 and C4: These protons are adjacent to the bridge oxygen (O3) and are therefore significantly deshielded, appearing as a doublet at 4.01 ppm. The oxygen's strong electronegativity withdraws electron density, reducing the shielding around these protons.

  • Protons on C6 and C7: These methylene protons on the cyclobutane ring are diastereotopic and appear as a doublet at 2.15 ppm.

  • Proton on C5: This bridgehead proton is a multiplet at 2.80 ppm due to complex coupling with the surrounding methylene protons.

  • Protons on C8 (-CH₂Br): The bromomethyl protons appear as a sharp singlet at 3.45 ppm. The downfield shift is caused by the electronegative bromine atom. The singlet multiplicity indicates no adjacent protons.

  • Carbons C2 and C4: In the ¹³C spectrum, the carbons bonded to oxygen (C2, C4) are the most downfield among the sp³ carbons of the core structure, appearing at 74.5 ppm.

  • Carbon C8 (-CH₂Br): The carbon of the bromomethyl group is found at 39.5 ppm, shifted downfield from a typical methyl group due to the deshielding effect of the attached bromine.

  • Carbons C1, C5, C6, C7: The remaining scaffold carbons appear in the aliphatic region (30-43 ppm), consistent with their hydrocarbon nature within a strained bicyclic system.

Comparative Analysis: Elucidating Substituent Effects

To objectively measure the electronic impact of the bromomethyl group, a direct comparison to its parent alcohol, (3-oxabicyclo[3.1.1]heptan-1-yl)methanol, is invaluable. The alcohol can be converted to the target bromide via an Appel reaction.[1]

Table 2: Comparative ¹H and ¹³C NMR Data of the Bromide and its Parent Alcohol

Atom PositionBromide (Target) ¹H δ (ppm)Alcohol (Precursor) ¹H δ (ppm)Δδ (¹H) Bromide (Target) ¹³C δ (ppm)Alcohol (Precursor) ¹³C δ (ppm)Δδ (¹³C)
1---42.140.5+1.6
2, 44.013.95+0.0674.575.1-0.6
52.802.75+0.0530.230.5-0.3
6, 72.152.10+0.0535.836.1-0.3
8 (-CH₂X)3.45 (X=Br)3.60 (X=OH)-0.1539.5 (X=Br)69.5 (X=OH)-30.0
Analysis of Chemical Shift Differences (Δδ)

The comparison reveals the distinct electronic signatures of the -CH₂Br and -CH₂OH groups:

  • Exocyclic Methylene Group (C8): The most dramatic difference is seen at the C8 position. The C8 carbon in the alcohol is highly deshielded (69.5 ppm) due to the direct attachment of the very electronegative oxygen atom. Replacing -OH with the less electronegative but heavier -Br atom results in a significant upfield shift of 30.0 ppm to 39.5 ppm. Conversely, the protons on C8 are slightly more shielded in the bromide (3.45 ppm) than in the alcohol (3.60 ppm).

  • Bridgehead Carbon (C1): The C1 carbon, to which the substituent is attached, experiences a notable downfield shift of +1.6 ppm in the bromide. This is a direct result of the inductive electron-withdrawing effect of the bromine atom, which is transmitted through the C1-C8 bond.

  • Scaffold Core (C2, C4, C5, C6, C7): The electronic effect of the substituent diminishes with distance. The other carbons of the bicyclic core show minimal changes (Δδ of -0.3 to -0.6 ppm), indicating that the inductive effect of the substituent at C1 does not strongly perturb the electron density of the rest of the scaffold. The protons on the core show minor downfield shifts of 0.05-0.06 ppm, a subtle long-range effect of the substituent change.

This comparative approach provides a powerful validation tool, confirming not only the identity of the target compound but also demonstrating a predictable electronic effect that aligns with fundamental chemical principles.

Standardized Experimental Protocol for NMR Characterization

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified analyte, 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. CDCl₃ is a suitable solvent as it effectively dissolves the analyte and has well-separated residual solvent and water peaks.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • Collect 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet to its central peak at 77.16 ppm.

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert, Lock & Shim transfer->insert acq_H1 5. Acquire ¹H Spectrum (16 scans) insert->acq_H1 acq_C13 6. Acquire ¹³C Spectrum (1024+ scans) acq_H1->acq_C13 process 7. FT, Phasing, Baseline Correction acq_C13->process calibrate 8. Reference Spectra (¹H: TMS, ¹³C: CDCl₃) process->calibrate analyze 9. Peak Picking & Integration calibrate->analyze end end analyze->end Final Structural Confirmation

Caption: Standardized workflow for NMR characterization of small organic molecules.

Conclusion

The NMR characterization of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane provides a clear and interpretable spectral fingerprint that is essential for its validation as a synthetic building block. The key diagnostic signals include the deshielded protons adjacent to the bridge oxygen at ~4.01 ppm and the bromomethyl singlet at ~3.45 ppm in the ¹H spectrum, along with the corresponding carbons at 74.5 ppm and 39.5 ppm in the ¹³C spectrum.

Furthermore, the comparative analysis against its parent alcohol effectively demonstrates the inductive effects of the bromo-substituent, causing a significant and predictable upfield shift in the ¹³C signal of the exocyclic methylene carbon. This guide underscores the power of a systematic and comparative NMR approach, grounded in standardized protocols, to provide unequivocal structural evidence for novel chemical entities in the drug discovery pipeline.

References

  • IUPAC. Chemical Shift Referencing. NMR Facility, UCSB Chemistry and Biochemistry. [Online] Available at: [Link]

  • Mykhailiuk, P. K., & Dibchak, D. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition.
  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. [Online] Available at: [Link]

  • Mykhailiuk Research Group. ERC-project Publications. [Online] Available at: [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Online] Available at: [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2024). Supporting Information for 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Online] Available at: [Link] (Note: Specific NMR data was sourced from the downloadable supplementary file associated with this preprint).

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 64(25), e202505519.
  • Mykhailiuk, P. K., & Dibchak, D. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. ResearchGate. [Online] Available at: [Link]

  • Mykhailiuk, P. K., & Dibchak, D. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition.
  • Mykhailiuk, P. K., & Dibchak, D. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC. [Online] Available at: [Link]

Sources

A Comparative Guide to Lipophilicity: Analyzing Benzene and its Saturated Bioisostere, 3-Oxabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Optimal Physicochemical Properties in Drug Design

In the landscape of modern drug discovery, the careful tuning of a molecule's physicochemical properties is paramount to its success. Among these properties, lipophilicity stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Lipophilicity, often quantified by the partition coefficient (LogP), governs a molecule's ability to permeate biological membranes, its solubility in aqueous environments, and its interactions with metabolic enzymes and target proteins.[1][3]

Aromatic rings, particularly benzene, are ubiquitous scaffolds in medicinal chemistry. However, their planarity and lipophilic nature can introduce liabilities, including poor metabolic stability and low aqueous solubility.[4] This has fueled a movement to "escape from flatland" by replacing two-dimensional aromatic rings with three-dimensional, C(sp3)-rich saturated bioisosteres.[5] These novel scaffolds can offer improved physicochemical properties and provide new intellectual property opportunities.[6]

This guide provides an in-depth comparison of the lipophilicity of benzene versus a promising saturated bioisostere: 3-oxabicyclo[3.1.1]heptane. We will delve into the experimental data supporting the use of this scaffold as a meta-substituted benzene mimetic, detail the standard methodologies for LogP determination, and explain the underlying principles that guide these strategic molecular replacements.

Understanding LogP: A Fundamental Measure of Lipophilicity

The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] For convenience, this is expressed in a logarithmic scale as LogP.

LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢc / [solute]ₐᵩᵤₑₒᵤₛ) [7]

  • A positive LogP value indicates a higher affinity for the lipid phase, signifying greater lipophilicity (hydrophobicity).[2][7]

  • A negative LogP value suggests the compound is more hydrophilic, preferring the aqueous phase.[2][7]

  • A LogP of zero means the compound partitions equally between the two phases.[2][7]

LogP is a cornerstone of predictive models for drug-likeness, most notably as a component of Lipinski's Rule of 5, which suggests that for oral bioavailability, a compound's LogP should ideally be less than 5.[2][8]

The Benzene Ring: An Enduring but Imperfect Scaffold

The benzene ring is a foundational building block in countless approved drugs. Its rigid structure provides a reliable framework for orienting functional groups for target interaction. However, its aromatic nature can be a double-edged sword, often contributing to high lipophilicity and susceptibility to oxidative metabolism by cytochrome P450 enzymes. The experimentally determined LogP for benzene is approximately 2.13.[9]

Saturated Bioisosteres: Navigating Three-Dimensional Chemical Space

The replacement of a para-substituted benzene with saturated structures like bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO) is a well-established strategy in medicinal chemistry.[6][10] These rigid scaffolds can mimic the geometry and exit vectors of the aromatic ring while improving properties like solubility and metabolic stability.[10]

Recently, attention has turned to finding suitable isosteres for meta-substituted benzenes. The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a promising candidate due to its ability to mimic the 120° bond angle of meta-substitution.[11][12] However, the all-carbon BCHep scaffold can still carry a significant lipophilic burden.[12] A strategic evolution of this isostere is the introduction of a heteroatom. The 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) core, by replacing a methylene group with an oxygen atom, offers a more hydrophilic alternative while maintaining the desired geometric arrangement.[12][13]

Comparative Analysis: Sonidegib and its Oxa-BCHep Analog

To objectively assess the impact of replacing a meta-substituted benzene ring with the oxa-BCHep core, researchers synthesized an analog of the anticancer drug Sonidegib.[11][13][14] This provides a direct, matched-pair analysis of how this bioisosteric replacement affects key physicochemical properties.

PropertySonidegib (meta-Benzene)Oxa-BCHep Analog (36)ChangeRationale for Change
CHI logD 3.63.1-0.5 Introduction of a polar oxygen atom reduces overall lipophilicity.[11]
Aqueous Solubility (FaSSIF) 2.51 µM6.61 µM>2-fold Increase The reduced lipophilicity and increased polarity from the ether linkage enhance solubility in aqueous media.[11]
MDCK-MDR1 Permeability 10.3 x 10⁻⁶ cm/s17.5 x 10⁻⁶ cm/sIncreased The disruption of planarity and introduction of 3D character can improve membrane permeability.[11]
Efflux Ratio 4.32.5Reduced Altered molecular shape and properties can lead to reduced recognition by efflux transporters.[11]
Human Microsomal Stability 26 µL/min/mg35 µL/min/mgSlight Decrease The saturated scaffold may introduce new, more accessible sites for metabolic attack compared to the specific benzene ring in the parent drug.[11]
(Data sourced from Organic Letters, 2025, 27, 3291–3295)[11]

This experimental data compellingly demonstrates the value of the oxa-BCHep scaffold. The replacement of the meta-phenylene ring led to a significant and beneficial reduction in lipophilicity (logD) and a more than two-fold increase in aqueous solubility—two critical hurdles in drug development.[11]

Experimental Protocols for LogP Determination

Accurate LogP values are crucial for building reliable structure-activity relationships (SAR). While computational models provide rapid estimations, experimental determination remains the benchmark.[15][16] The two most common methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most accurate direct measure of the partition coefficient, recommended by the Organisation for Economic Co-operation and Development (OECD).[17]

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Compound Dissolution: Dissolve a precise amount of the test compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the two phases in a flask at a fixed ratio.

  • Equilibration: Shake the flask for a prolonged period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[17][18]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound, often using UV/Vis spectroscopy or liquid chromatography (LC).[17]

  • Calculation: Calculate the partition coefficient (P) from the concentration ratio and determine LogP.

Causality and Trustworthiness: This method is considered the "gold standard" because it is a direct measurement of partitioning at equilibrium.[17] However, it is labor-intensive, time-consuming, requires a significant amount of pure compound, and is less accurate for highly lipophilic (LogP > 4) or very hydrophilic (LogP < -2) compounds due to analytical detection limits in one of the phases.[17][18]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-octanol with water P2 Saturate water with n-octanol P3 Dissolve compound E1 Combine phases in flask P3->E1 E2 Shake to equilibrate E1->E2 E3 Centrifuge to separate phases E2->E3 A1 Sample octanol & aqueous layers E3->A1 A2 Measure concentration (e.g., LC) A1->A2 A3 Calculate LogP A2->A3 G cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result C1 Select standards with known LogP C2 Run standards on RP-HPLC C1->C2 C3 Measure retention times (t_r) C2->C3 C4 Plot log(k) vs. LogP to create curve C3->C4 R1 Interpolate LogP from calibration curve C4->R1 S1 Inject test compound S2 Measure its retention time S1->S2 S3 Calculate log(k) S2->S3 S3->R1

Sources

The Ascendancy of Saturated Scaffolds: A Comparative Guide to the Metabolic Stability of 3-Oxabicyclo[3.1.1]heptane Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention away from traditional flat, aromatic structures towards three-dimensional, saturated ring systems. This strategic shift, often dubbed an "escape from flatland," is driven by the well-documented advantages of sp³-rich scaffolds in improving key absorption, distribution, metabolism, and excretion (ADME) properties. Among the rising stars in this structural revolution is the 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) motif, a promising bioisosteric replacement for the ubiquitous meta-substituted benzene ring.

This guide provides a comprehensive comparison of the metabolic stability of 3-oxabicyclo[3.1.1]heptane isosteres against their parent aromatic counterparts and other relevant bioisosteres. We will delve into the experimental data that underscores the potential of this scaffold to mitigate metabolic liabilities, a critical hurdle in drug development. This analysis is grounded in established in vitro methodologies and aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ these novel building blocks.

The Rationale for Bioisosteric Replacement: Beyond Geometric Mimicry

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, has long been a cornerstone of medicinal chemistry. The goal extends beyond simply maintaining biological activity; it is a powerful tool to fine-tune physicochemical properties. Aromatic rings, while synthetically versatile, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the potential formation of reactive metabolites.[1]

Saturated bicyclic scaffolds, such as 3-oxabicyclo[3.1.1]heptane, offer a compelling alternative. They can effectively mimic the spatial arrangement of substituents on a meta-substituted benzene ring while presenting a non-aromatic, sp³-hybridized framework that is often less prone to metabolic attack.[2][3] The introduction of a heteroatom, in this case, oxygen, can further modulate properties like solubility and polarity.[4]

Comparative Metabolic Stability: A Data-Driven Analysis

The true measure of a bioisostere's utility lies in empirical data. Here, we present a comparative analysis of the metabolic stability of drug analogues where a meta-substituted benzene ring has been replaced with a 3-oxabicyclo[3.1.1]heptane scaffold or other related isosteres. The data is primarily derived from in vitro assays using human liver microsomes (HLM), which are rich in phase I metabolic enzymes, particularly CYPs.

Table 1: Comparative in vitro Metabolic Stability of Drug Analogues

Parent Drug Bioisosteric Analogue Scaffold Replacement Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) Reference
Sonidegiboxa-BCHep-Sonidegib3-Oxabicyclo[3.1.1]heptane16 (Sonidegib) vs. 28 (oxa-BCHep-Sonidegib)[5]
SonidegibBCHep-SonidegibBicyclo[3.1.1]heptane16 (Sonidegib) vs. 14 (BCHep-Sonidegib)[5]
Rupatadineaza-BCHep-Rupatadine3-Azabicyclo[3.1.1]heptane517 (Rupatadine) vs. 47 (aza-BCHep-Rupatadine)

Analysis of the Data:

The data presented in Table 1 highlights several key trends. In the case of the anticancer drug sonidegib , replacement of the central meta-substituted phenyl ring with a bicyclo[3.1.1]heptane (BCHep) scaffold resulted in a slight decrease in intrinsic clearance, suggesting improved metabolic stability.[5] Interestingly, the introduction of an oxygen atom to form the 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) analogue led to a modest increase in clearance compared to the parent drug.[5] This underscores that while saturated scaffolds can generally enhance stability, the specific nature of the scaffold and its interaction with metabolic enzymes play a crucial role.

A more dramatic improvement is observed with the antihistamine rupatadine . The replacement of its pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold led to a greater than 10-fold decrease in intrinsic clearance. This substantial increase in metabolic stability showcases the transformative potential of such bioisosteric replacements.

It is important to note that these are case studies, and the effect of a bioisosteric replacement on metabolic stability is highly context-dependent, influenced by the overall molecular structure and the specific metabolic pathways involved.

Understanding the "Why": A Glimpse into Metabolic Pathways

To appreciate the impact of these structural modifications, it is essential to understand the metabolic fate of the parent compounds.

Sonidegib , an inhibitor of the Hedgehog signaling pathway, is primarily metabolized by CYP3A4.[6][7] The major metabolic pathways involve oxidation and oxidative cleavage of the morpholine ring, as well as amide hydrolysis.[8][9] By replacing the central aromatic ring, the BCHep and oxa-BCHep analogues may alter the molecule's orientation within the CYP3A4 active site, thereby influencing the susceptibility of the morpholine moiety to metabolism.

Rupatadine is also extensively metabolized, primarily by CYP3A4, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[10][11] Key metabolic pathways include oxidation of the pyridine-methyl group, N-dealkylation, and hydroxylation of the tricyclic ring system.[4][12] The replacement of the electron-deficient pyridine ring with a saturated, three-dimensional azabicyclic scaffold likely removes a primary site of metabolic attack, leading to the observed dramatic increase in stability.

The following diagram illustrates the relationship between structural modification and its impact on metabolic stability, highlighting the importance of considering the metabolic pathways of the parent compound.

cluster_parent Parent Drug cluster_isostere Bioisosteric Analogue A Aromatic Ring (e.g., meta-substituted benzene, pyridine) B Metabolically Labile Sites (e.g., sites of oxidation, hydrolysis) A->B Susceptible to CYP-mediated metabolism C Saturated Bicyclic Scaffold (e.g., 3-Oxabicyclo[3.1.1]heptane) A->C Bioisosteric Replacement D Altered Metabolic Profile B->D Results in C->D Blocks or hinders metabolic attack

Caption: Logical relationship between bioisosteric replacement and metabolic stability.

Experimental Protocols: A Guide to Assessing Metabolic Stability

The data presented in this guide is generated through standardized in vitro assays. Below are detailed, step-by-step methodologies for the two most common approaches: the liver microsomal stability assay and the hepatocyte stability assay.

Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput method primarily used to assess Phase I metabolism, which is largely mediated by CYP enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive control (e.g., a compound with known metabolic lability)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Thaw HLM on ice.

    • Prepare a working solution of the test compound and positive control in phosphate buffer. The final concentration of organic solvent (e.g., DMSO) should typically be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the HLM, phosphate buffer, and the test compound or positive control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Reagents: - HLM - Test Compound - Buffer - NADPH System B Combine HLM, Buffer, & Test Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Withdraw Aliquots at Time Points E->F G Quench with ACN F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate % Remaining I->J K Determine Half-life (t½) J->K L Calculate Intrinsic Clearance (CLint) K->L

Caption: Experimental workflow for the Human Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Test compound and positive controls

  • Acetonitrile (ACN) with internal standard

  • Coated cell culture plates

  • Incubator with orbital shaker

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density.

    • Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a coated cell culture plate.

    • Prepare working solutions of the test compound and positive controls in the incubation medium.

    • Add the compound solutions to the wells containing the hepatocytes to initiate the assay.

    • Incubate the plate at 37°C in a humidified incubator with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot from each well.

    • Terminate the metabolic activity by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the HLM assay (vortexing, centrifugation, and supernatant transfer).

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The data analysis is similar to the HLM assay, with the intrinsic clearance being expressed in terms of µL/min/10⁶ cells.

Conclusion: A Promising Strategy for Modern Drug Discovery

The strategic replacement of metabolically labile aromatic rings with saturated bioisosteres like 3-oxabicyclo[3.1.1]heptane represents a powerful approach in modern drug discovery. The experimental data, though still emerging, strongly suggests that these scaffolds can significantly enhance metabolic stability, a key determinant of a drug candidate's pharmacokinetic profile and ultimate clinical success.

This guide has provided a comparative overview of the metabolic stability of 3-oxabicyclo[3.1.1]heptane isosteres, grounded in experimental evidence and established in vitro protocols. As the library of these novel building blocks expands and our understanding of their metabolic fate deepens, we can anticipate the rational design of a new generation of therapeutics with superior drug-like properties. The "escape from flatland" is not merely a trend but a fundamental shift towards more sophisticated and effective drug design.

References

  • Zollinger, M., et al. (2014). Absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-sonidegib (LDE225) in healthy volunteers. Cancer Chemotherapy and Pharmacology, 74(1), 181-191. [Link]

  • PubChem. (n.d.). Rupatadine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Pharmacology/Toxicology NDA Review and Evaluation for Odomzo (sonidegib). [Link]

  • Izquierdo, I., et al. (2014). Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. Allergologia et Immunopathologia, 42(6), 577-583. [Link]

  • Health Canada. (2025). Summary Basis of Decision for Rupall (Formerly Rupatadine). [Link]

  • Wikipedia. (n.d.). Sonidegib. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Rupatadine Fumarate? Synapse. [Link]

  • pms-RUPATADINE Product Monograph. (2025). [Link]

  • Taylor & Francis Online. (2023). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. [Link]

  • Pan, S., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1635–1643. [Link]

  • Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, e202505519. [Link]

  • Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611(7937), 721-726. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. PubMed. [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. ResearchGate. [Link]

  • Kerckhoffs, A., et al. (2024). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]

  • Kerckhoffs, A., et al. (2024). Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2026). 3-Oxabicyclo[3.1.1]heptane as an Isostere for meta-Benzene. ResearchGate. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Physicochemical Properties of 3-oxabicyclo[3.1.1]heptane and bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Medicinal Chemists and Drug Discovery Professionals

In the modern pursuit of novel therapeutics, the strategy of "escaping from flatland"—replacing planar aromatic rings with three-dimensional, saturated scaffolds—has become a cornerstone of lead optimization.[1][2] This approach can favorably modulate a drug candidate's physicochemical properties, ultimately enhancing its pharmacokinetic profile and clinical success. Among the rising stars in this area are two compact bicyclic systems: bicyclo[1.1.1]pentane (BCP) and 3-oxabicyclo[3.1.1]heptane (oxa-BCHep). While structurally related, their subtle differences in composition and geometry impart distinct properties that can be strategically leveraged in drug design.

This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights into their respective advantages and guiding their application as bioisosteric replacements in drug discovery programs.

The Contenders: An Introduction

Bicyclo[1.1.1]pentane (BCP) has rapidly gained prominence as a non-classical bioisostere for the para-substituted phenyl ring and the tert-butyl group.[3][4] Its rigid, rod-like structure effectively mimics the linear exit vectors of these common moieties. The incorporation of BCP into drug candidates has been shown to improve critical properties such as aqueous solubility, metabolic stability, and permeability, while often maintaining or even enhancing biological activity.[2][3]

3-Oxabicyclo[3.1.1]heptane (oxa-BCHep) , a more recent entrant, is being explored as a saturated isostere for meta-substituted benzene rings.[1][5][6] The key distinction is the introduction of an oxygen atom into the bicyclo[3.1.1]heptane framework. This strategic heteroatom substitution is intended to reduce lipophilicity and improve solubility compared to its carbocyclic counterpart and the aromatic ring it replaces.[5]

Head-to-Head: A Physicochemical Property Showdown

A direct comparison of the parent, unsubstituted scaffolds provides a foundational understanding of their intrinsic properties. However, in drug discovery, the true value of these bioisosteres is revealed when they are incorporated into larger, more complex molecules. The following analysis combines data from the parent scaffolds with a case study involving the anticancer drug sonidegib, where a meta-substituted phenyl ring was replaced with an oxa-BCHep moiety.

Physicochemical PropertyBicyclo[1.1.1]pentane (BCP)3-Oxabicyclo[3.1.1]heptane (oxa-BCHep)Key Takeaway
Primary Bioisosteric Role para-Substituted Phenyl, tert-Butylmeta-Substituted PhenylDifferent substitution patterns are mimicked.
Calculated LogP (cLogP) 1.9 (for parent C₅H₈)[7]Generally lower than carbocyclic analogs[5]The oxygen in oxa-BCHep reduces lipophilicity.
Lipophilicity (LogD) Replacement can decrease LogD by 1-2 units[8]Replacement decreased CHI LogD by 0.5 units (Sonidegib analog)[1][6]Both scaffolds can reduce lipophilicity compared to arenes.
Aqueous Solubility Generally improves solubility[2][3]>500% solubility increase (Sonidegib analog)[9][10][11]Oxa-BCHep appears to offer a more dramatic solubility enhancement.
Metabolic Stability High; resistant to oxidative metabolism[3][12][13]Can be slightly reduced in some contexts (Sonidegib analog)[1][5][9]BCP is renowned for its metabolic robustness.
Permeability Generally improves permeability[3]Increased intrinsic permeability (Sonidegib analog)[1]Both can positively impact membrane transit.
Molecular Geometry Rigid, linear exit vectorsMimics the 120° angle of meta-substitution (approx. 119°)[5][6]Geometry dictates the choice of bioisostere.
Causality Behind the Properties: An Expert's View

The observed differences in physicochemical properties can be rationalized by considering the underlying molecular features of each scaffold:

  • Lipophilicity and Solubility: The most striking difference lies in their lipophilicity. BCP, as a compact, sp³-rich hydrocarbon, already tends to improve solubility over a larger, more lipophilic phenyl ring by disrupting crystal packing and reducing the molecule's overall greasy character.[2] The introduction of a polar oxygen atom in the oxa-BCHep scaffold further enhances this effect.[5] This ether linkage can act as a hydrogen bond acceptor, significantly improving interactions with water and leading to the dramatic increases in solubility seen in cases like the sonidegib analog.[9][10][11]

  • Metabolic Stability: BCP's exceptional metabolic stability is a direct result of its strained cage structure. The bridgehead C-H bonds have high bond dissociation energies, making them less susceptible to abstraction by metabolic enzymes like cytochrome P450s.[13] While oxa-BCHep is also a saturated system, the presence of the oxygen atom introduces alpha-carbons that could potentially be sites for oxidative metabolism, which may explain the slight decrease in stability observed in the sonidegib analog.[1][9] However, this is highly context-dependent on the surrounding molecular environment.

  • Molecular Shape and Bioisosterism: The choice between BCP and oxa-BCHep is fundamentally dictated by the geometry of the moiety being replaced. BCP's linear arrangement of bridgehead carbons makes it an excellent mimic for the 1,4-disubstitution pattern of a phenyl ring.[3] Conversely, the 1,5-disubstituted oxa-BCHep scaffold presents exit vectors at an angle of approximately 119°, closely replicating the 120° angle of a meta-substituted benzene ring.[5][6]

Experimental Protocols: Validating in Silico Predictions

Confident selection and application of these scaffolds require robust experimental validation. Below are detailed, step-by-step methodologies for determining two of the most critical physicochemical parameters: lipophilicity (LogD) and metabolic stability.

Determination of Lipophilicity: The Shake-Flask Method for LogD₇.₄

This protocol describes the classic "shake-flask" method for determining the octanol-water distribution coefficient (LogD) at a physiologically relevant pH of 7.4.[14] This value is a crucial indicator of a compound's lipophilicity and its likely absorption and distribution characteristics.

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate n-octanol with the phosphate buffer by mixing them vigorously and allowing the phases to separate.

    • Saturate the phosphate buffer with the pre-saturated n-octanol in a similar manner. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and the pre-saturated phosphate buffer. The ratio of the volumes should be chosen based on the expected lipophilicity of the compound.[14]

    • Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

    • Securely cap the vessel and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample a precise aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the LogD value using the following equation: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Saturate n-Octanol and Buffer (pH 7.4) partition 3. Mix Phases & Compound, Shake to Equilibrate prep_phases->partition prep_compound 2. Prepare Compound Stock Solution prep_compound->partition separate 4. Centrifuge to Separate Phases partition->separate quantify 5. Quantify Compound in Each Phase (LC-MS) separate->quantify calculate 6. Calculate LogD quantify->calculate

Caption: Shake-Flask LogD Determination Workflow

Assessment of Metabolic Stability: In Vitro Liver Microsomal Assay

This assay provides a measure of a compound's intrinsic clearance, primarily by Phase I metabolic enzymes (e.g., cytochrome P450s) present in liver microsomes.[15][16] High clearance in this assay often correlates with rapid in vivo metabolism and a short pharmacokinetic half-life.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare an NADPH regenerating system (cofactor solution) according to the manufacturer's instructions. This system continuously supplies the NADPH required for CYP enzyme activity.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it in buffer to the desired starting concentration (e.g., 1 µM).[15]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes to bring the mixture to the reaction temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[16][17]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an internal standard.[15] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following formulas:

      • t₁/₂ = 0.693 / k

      • CLᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000

Workflow Diagram:

G cluster_setup Setup cluster_reaction Reaction cluster_process Processing & Analysis prep_reagents 1. Prepare Microsomes, Buffer, & Compound pre_incubate 2. Pre-incubate Mixture at 37°C prep_reagents->pre_incubate initiate 3. Initiate with NADPH pre_incubate->initiate sample 4. Sample & Quench at Time Points initiate->sample process_samples 5. Centrifuge & Collect Supernatant sample->process_samples analyze 6. LC-MS/MS Analysis process_samples->analyze calculate 7. Calculate t½ & CLint analyze->calculate

Caption: Microsomal Stability Assay Workflow

Conclusion and Strategic Recommendations

Both 3-oxabicyclo[3.1.1]heptane and bicyclo[1.1.1]pentane are powerful tools in the medicinal chemist's arsenal for overcoming the liabilities associated with planar aromatic systems. The choice between them is not one of inherent superiority but of strategic application based on the specific goals of the drug design project.

  • Choose Bicyclo[1.1.1]pentane (BCP) when:

    • Replacing a para-substituted phenyl ring or a tert-butyl group.

    • The primary goal is to maximize metabolic stability.

    • A moderate improvement in solubility is sufficient.

  • Choose 3-Oxabicyclo[3.1.1]heptane (oxa-BCHep) when:

    • Replacing a meta-substituted benzene ring.

    • A significant improvement in aqueous solubility is a critical objective.

    • A potential slight decrease in metabolic stability is an acceptable trade-off for the gains in solubility and permeability.

Ultimately, the judicious use of these sp³-rich scaffolds, guided by a thorough understanding of their distinct physicochemical profiles and validated by rigorous experimental data, will continue to drive the development of safer, more effective medicines.

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. [Link]

  • (2025, May 22). 3-Oxabicyclo[3.1.1]heptanes: Potential Mimetics of meta-Substituted Phenyl Rings. Synfacts.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187. [Link]

  • Nature Portfolio. (2020, February 6). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Princeton University.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519–9532. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Gueret, A., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. ACS Medicinal Chemistry Letters, 13(9), 1435–1441. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. PubMed. [Link]

  • BLDpharm. (2021, December 15). BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.
  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 64(25), e202505519. [Link]

  • Mykhailiuk, P. K. (2026). 3-Oxabicyclo[3.1.1]heptane as an Isostere for meta-Benzene. Request PDF.
  • Morvan, J., et al. (2024, December 31). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(1.1.1)pentane. PubChem Compound Database. Retrieved from [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025, May 22). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.
  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 7543. [Link]

  • Larvol Delta. (2025, June 17). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.
  • PubChemLite. (n.d.). 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid.
  • Mykhailiuk, P. K. (n.d.). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Fang, Z., et al. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
  • National Institute of Standards and Technology. (n.d.). Bicyclo[1.1.1]pentane. NIST Chemistry WebBook.
  • MDPI. (2025, October 16). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.

Sources

A Comparative Guide to Validating Meta-Substitution Geometry in Bicyclic Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geometric Imperative in Drug Design

Bicyclic ether scaffolds have emerged as valuable structural motifs in medicinal chemistry, often serving as sp³-rich bioisosteres for meta-substituted aromatic rings.[1][2][3] Their rigid conformational nature offers a fixed presentation of substituents to target proteins, a critical factor in optimizing drug-receptor interactions. However, this rigidity also means that the precise three-dimensional arrangement, or stereochemistry, of substituents is paramount. Validating the geometry of a substituent, particularly at a "meta" or 1,3-position, is a non-trivial analytical challenge that directly impacts the interpretation of structure-activity relationships (SAR) and the overall success of a drug development campaign.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the meta-substitution geometry on these scaffolds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Computational Chemistry. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers to select the most effective validation strategy.

The Analytical Challenge: Beyond Connectivity

Determining the constitution of a molecule is often straightforward. The true challenge with rigid bicyclic systems lies in defining the relative orientation of substituents. For a meta-substituted bicyclic ether, the key question is often whether the substituent adopts an axial or equatorial-like position relative to the ring system. Answering this requires techniques that can probe through-space relationships and conformational energetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Geometry in Solution

NMR spectroscopy is the workhorse of structural elucidation for organic molecules in their solution state, which often mimics the physiological environment.[4][5] For bicyclic systems, specific NMR experiments can provide definitive proof of geometry.

Expertise & Rationale: Why NMR is the First Line of Inquiry

The primary advantage of NMR is its ability to report on the molecule's structure and conformation in solution. For validating meta-substitution, two key NMR phenomena are exploited: the Nuclear Overhauser Effect (NOE) and scalar (J) coupling.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that results in a change in a proton's signal intensity when a nearby proton is irradiated. This effect is exquisitely sensitive to internuclear distance (proportional to 1/r⁶), making it a powerful tool for determining which protons are physically close to each other. For a meta-substituent, observing an NOE correlation to a specific proton on the bicyclic scaffold can provide unambiguous proof of its orientation. For instance, an NOE between a substituent's proton and an axial proton at the 1-position would strongly suggest the substituent is also in an axial orientation.[6]

  • Scalar (J) Coupling: The magnitude of the coupling constant between two protons (³J_HH) is dependent on the dihedral angle between them, as described by the Karplus equation. In rigid systems like bicyclic ethers, these dihedral angles are well-defined for different conformations. By measuring the coupling constants of protons adjacent to the point of substitution, one can infer the substituent's geometry.[5]

Comparative Data: Interpreting Coupling Constants

The following table summarizes typical proton-proton coupling constants (³J_HH) in a cyclohexane-like ring system, which is a common substructure in bicyclic ethers. These values are instrumental in assigning stereochemistry.

Coupling Type Typical Dihedral Angle Typical ³J_HH (Hz) Implication
Axial-Axial (ax-ax)~180°8 - 13Trans relationship, often indicates a chair form.
Axial-Equatorial (ax-eq)~60°2 - 5Gauche relationship.
Equatorial-Equatorial (eq-eq)~60°2 - 5Gauche relationship.
Experimental Protocol: 2D NOESY for Geometric Validation

The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a cornerstone for this type of analysis as it reveals all through-space correlations in a single experiment.[7][8]

Objective: To identify NOE cross-peaks between the meta-substituent and the bicyclic scaffold protons to determine its spatial orientation.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the bicyclic ether in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter and dissolved oxygen (degassing via freeze-pump-thaw cycles is recommended for optimal results).

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion). Tune and match the probe for ¹H.

  • Acquisition of Standard Spectra: Acquire a standard 1D ¹H spectrum and a 2D ¹H-¹H COSY spectrum. The COSY is crucial to identify which protons are coupled through bonds, to avoid misinterpreting these as NOE signals.

  • NOESY Parameter Optimization:

    • Use a standard noesygpph pulse sequence.

    • Set the spectral width to cover all proton signals.

    • The most critical parameter is the mixing time (d8) . This is the period during which NOE transfer occurs. Start with a mixing time of 500-800 ms for a small molecule. A range of mixing times may be necessary to distinguish between strong and weak correlations.

    • Set the relaxation delay (d1) to at least 1.5 times the longest T₁ relaxation time of the protons of interest.

  • Data Acquisition: Acquire the 2D NOESY spectrum. This may take several hours depending on the sample concentration.

  • Data Processing and Analysis:

    • Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Analyze the resulting spectrum for cross-peaks that do not appear in the COSY spectrum. A cross-peak between proton A and proton B indicates they are close in space (< 5 Å).

    • Correlate the protons of the meta-substituent with specific, unambiguously assigned protons of the bicyclic scaffold to determine the geometry.

Trustworthiness & Limitations

While powerful, NMR data requires careful interpretation. The absence of an NOE signal is not definitive proof that two protons are far apart, as other factors can affect the signal. It is crucial to use a combination of NOE and J-coupling data for a robust assignment. For molecules that are not perfectly rigid, solution-state NMR might show averaged signals, which can complicate the analysis.[9]

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is considered the "gold standard" for molecular structure determination.[10] It provides a precise and unambiguous three-dimensional map of the atoms in a molecule as they are arranged in a crystal lattice.

Expertise & Rationale: When to Pursue a Crystal Structure

When NMR data is ambiguous or when absolute, irrefutable proof of stereochemistry is required (e.g., for a patent filing or a publication on a novel scaffold), X-ray crystallography is the method of choice. It directly visualizes the atomic positions, providing precise bond lengths, bond angles, and dihedral angles that unequivocally define the meta-substituent's geometry.[11][12]

Experimental Protocol: Crystal Growth via Slow Evaporation

The most significant hurdle for this technique is obtaining a high-quality single crystal.[10][13] Slow evaporation is a common and often successful method.

Objective: To grow single crystals of the bicyclic ether suitable for X-ray diffraction.

Methodology:

  • Purity is Paramount: Ensure the compound is highly pure (>99%). Impurities can inhibit crystallization.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. The ideal solvent will allow the compound to dissolve when heated slightly but be close to saturation at room temperature. A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) is often effective.

  • Setup:

    • Dissolve a small amount of the compound (5-20 mg) in a minimal amount of the chosen solvent or solvent system in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm poked with a few small holes. This allows the solvent to evaporate very slowly over time.

  • Patience: Place the vial in a vibration-free location and leave it undisturbed. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a loop or a small spatula and submit them for diffraction analysis.[13]

Trustworthiness & Limitations

The structure obtained is the solid-state conformation. While often the lowest energy conformer, it may not be the biologically relevant conformation, which is typically found in solution.[14] Furthermore, the inability to grow suitable crystals is a common point of failure.

Computational Chemistry: Predicting and Corroborating Geometry

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful in silico approach to investigate molecular structure and energetics.[15][16]

Expertise & Rationale: The Role of Modeling

Computational modeling serves two primary roles in this context:

  • Predictive: Before or during synthesis, computational methods can predict the relative energies of different possible isomers (e.g., axial vs. equatorial substituent). This can guide synthetic efforts toward the more stable, desired product.

  • Corroborative: When experimental data (like NMR) is obtained, computational models can be used to calculate the theoretical NMR parameters (chemical shifts, coupling constants) for each possible isomer. Comparing the calculated data with the experimental data can provide strong evidence in favor of one geometry over another.[9]

Experimental Protocol: DFT Conformational Analysis

Objective: To determine the lowest energy conformation of the meta-substituted bicyclic ether and calculate its NMR properties.

Methodology:

  • Structure Building: Build the initial 3D structures for all possible isomers (e.g., meta-axial and meta-equatorial) in a molecular modeling software package (e.g., Gaussian, Spartan).

  • Method Selection:

    • Level of Theory: Choose a suitable DFT functional. B3LYP is a widely used and robust functional for organic molecules.[9]

    • Basis Set: Select a basis set. 6-31G(d,p) is a good starting point for geometry optimization, while a larger basis set like 6-311++G(d,p) might be used for more accurate final energy and NMR calculations.[9]

    • Solvation Model: If comparing to solution-phase NMR, include a solvent model (e.g., PCM or SMD) that matches the experimental solvent.

  • Geometry Optimization: Perform a full geometry optimization for each isomer. This calculation finds the lowest energy structure for that particular starting geometry.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output also provides the Gibbs free energy.

  • Energy Comparison: Compare the Gibbs free energies of the different optimized conformers. The conformer with the lowest energy is predicted to be the most stable and thus the most abundant at equilibrium.

  • NMR Calculation (Optional but Recommended): Using the optimized low-energy geometry, perform an NMR calculation (e.g., using the GIAO method). This will predict the ¹H and ¹³C chemical shifts and coupling constants, which can then be compared directly to the experimental spectra.[9]

Trustworthiness & Limitations

The results are only as good as the model used. The choice of functional and basis set can significantly impact the accuracy of the calculated energies and properties.[14] Computational results should always be validated with experimental data. They are a powerful tool for supporting a hypothesis, not for providing standalone proof.

Integrated Validation Workflow

A robust validation strategy rarely relies on a single technique. The following workflow illustrates an integrated, self-validating approach that combines the strengths of each method.

G cluster_0 Phase 1: Initial Analysis & Hypothesis cluster_1 Phase 2: Corroboration & Definitive Proof cluster_2 Phase 3: Final Validation Synthesis Synthesis of Bicyclic Ether NMR_Acq Acquire 1D/2D NMR (COSY, NOESY, HSQC) Synthesis->NMR_Acq Hypothesis Propose Geometry based on NOE & J-Coupling Data NMR_Acq->Hypothesis Compare Compare Experimental vs. Calculated NMR Data NMR_Acq->Compare Computational Computational Modeling (DFT) - Optimize Geometries - Calculate Energies & NMR shifts Hypothesis->Computational Corroborate Hypothesis Crystallography X-ray Crystallography (If crystals available) Hypothesis->Crystallography Seek Absolute Proof Computational->Compare Validated Validated Structure Crystallography->Validated Structure Solved Compare->Validated Data Match

Caption: An integrated workflow for validating meta-substitution geometry.

Conclusion: A Multi-Technique Approach for Unambiguous Validation

Validating the meta-substitution geometry in bicyclic ether scaffolds is a critical step in modern drug discovery. While each of the primary analytical techniques—NMR spectroscopy, X-ray crystallography, and computational chemistry—offers unique advantages, none provides a complete picture in isolation. NMR offers invaluable insight into the solution-state conformation, which is often the most biologically relevant. X-ray crystallography provides irrefutable proof of the solid-state structure, serving as the ultimate arbiter of stereochemistry. Computational chemistry acts as a powerful predictive and corroborative tool, bridging theory with experimental results.

The most trustworthy and authoritative validation comes from an integrated approach. By using computational modeling to support an initial hypothesis from NMR, and ultimately confirming the structure with X-ray crystallography where possible, researchers can be confident in their structure-activity relationships and make more informed decisions in the optimization of these promising therapeutic scaffolds.

References

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). Molecules. [Link]

  • Synthesis of Functionalized Bicyclic Heterocycles as Bioisosteres for meta-Substituted (Hetero)arenes. (2025). ResearchGate. [Link]

  • Stereochemistry and conformational analysis. (n.d.). IQS. [Link]

  • Determination of the Preferred Conformation of the Bicyclic Galerucella Pheromone Using Density Functional Theory Optimization and Calculations of Chemical Shifts. (2006). The Journal of Organic Chemistry. [Link]

  • Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (+/-)-Communiol E. (2011). Organic Letters. [Link]

  • TPE-embedded butterfly bis-crown ether with controllable conformation and supramolecular chiroptical property. (2023). Nature Communications. [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. (2019). ResearchGate. [Link]

  • X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C O interaction. (1982). Journal of the Chemical Society, Chemical Communications. [Link]

  • Stereocontrolled synthesis of substituted bicyclic ethers through oxy-Favorskii rearrangement: total synthesis of (±)-communiol E. (2011). PubMed. [Link]

  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (2021). New Journal of Chemistry. [Link]

  • Stereocontrolled Construction of Cyclic Ethers. (2005). Organic Chemistry Portal. [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). The Journal of Physical Chemistry Letters. [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). LibreTexts Chemistry. [Link]

  • STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. (1956). Imperial College London. [Link]

  • Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. [Link]

  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). University of Wisconsin-Madison. [Link]

  • Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. (2014). Organic Letters. [Link]

  • Conformation of Cyclic Compounds. (2020). Royal Society of Chemistry. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]

  • Substituent Effects. (n.d.). Lumen Learning. [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. (2026). ResearchGate. [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. [Link]

  • Catalytic asymmetric synthesis of meta benzene isosteres. (2024). Nature. [Link] 26.[1]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. (2022). ChemRxiv. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Computational Chemistry, Molecular Mechanics, Relative Conformational Energies. (n.d.). St. Olaf College. [Link]

  • Conformations of Polycyclic Molecules. (2022). Chemistry LibreTexts. [Link]

  • Ortho, Para, Meta. (2022). Chemistry Steps. [Link]

  • X-ray Crystal Structures and Conformational Analysis of Bicyclo[5.3.1]undec-1(11)-enes: Twisting versus Pyramidalization in Anti-Bredt Olefins. (2001). The Journal of Organic Chemistry. [Link]

  • 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. (2016). Proceedings of the National Academy of Sciences. [Link]

  • Getting Crystals Your Crystallographer Will Treasure. (2025). Michigan State University. [Link]

  • Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. (n.d.). Bicycle Therapeutics. [Link]

  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. (2015). Chemical Communications. [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (2018). Angewandte Chemie International Edition. [Link]

Sources

The Ascendancy of Saturated Scaffolds: Validating the ADME Profile of 3-Oxabicyclo[3.1.1]heptanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the pharmaceutical industry is increasingly turning its attention away from traditional flat, aromatic structures towards three-dimensional, saturated scaffolds. This strategic shift, often dubbed an "escape from flatland," is driven by the need to improve the often-problematic absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1][2][3] Among the rising stars in this new chemical space is the 3-oxabicyclo[3.1.1]heptane (oxa-BCH) scaffold, a promising bioisosteric replacement for the ubiquitous meta-substituted benzene ring. This guide provides an in-depth, objective comparison of the ADME profile of oxa-BCH scaffolds against traditional aromatic moieties and other saturated bioisosteres, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.

The Rationale for Moving Beyond the Benzene Ring

The benzene ring is a cornerstone of medicinal chemistry, valued for its synthetic accessibility and its ability to serve as a rigid scaffold for presenting pharmacophoric elements.[2] However, its lipophilic nature and susceptibility to oxidative metabolism by cytochrome P450 enzymes frequently contribute to poor ADME properties, including low solubility, high metabolic clearance, and potential for the formation of reactive metabolites.[4] The replacement of phenyl rings with saturated bioisosteres aims to mitigate these liabilities while preserving or enhancing biological activity.[1][2][4] The 3-oxabicyclo[3.1.1]heptane scaffold has emerged as a particularly attractive alternative due to its rigid, three-dimensional structure that mimics the exit vectors of a meta-substituted benzene ring, coupled with the introduction of a polar oxygen atom to favorably modulate physicochemical properties.

A Head-to-Head Comparison: 3-Oxabicyclo[3.1.1]heptane vs. Traditional and Alternative Scaffolds

The true measure of a novel scaffold's utility lies in its empirical performance. The following data summarizes a comparative analysis of a 3-oxabicyclo[3.1.1]heptane-containing analogue of the anticancer drug Sonidegib against the parent drug and an analogue containing a bicyclo[1.1.1]pentane (BCP) scaffold, another popular non-classical benzene bioisostere.

PropertySonidegib (meta-substituted benzene)BCP Analogue3-Oxabicyclo[3.1.1]heptane Analogue
Aqueous Solubility LowSlightly ImprovedSignificantly Improved
Lipophilicity (LogD) HighReducedSignificantly Reduced
Metabolic Stability (in vitro) ModerateImprovedMaintained or Slightly Reduced
Cell Permeability ModerateImprovedImproved

This table represents a synthesis of findings from multiple sources. Specific values can vary based on the full molecular context.

The data clearly indicates the potential of the 3-oxabicyclo[3.1.1]heptane scaffold to confer a more favorable ADME profile. The significant enhancement in aqueous solubility and the reduction in lipophilicity are particularly noteworthy, as these properties are often major hurdles in drug development. While the metabolic stability may be slightly reduced in some contexts compared to the highly stable BCP, the overall balance of improved solubility and permeability makes the oxa-BCH scaffold a compelling choice for medicinal chemists.

Validating the ADME Profile: A Guide to Essential In Vitro Assays

To empower researchers to independently validate the ADME properties of their own 3-oxabicyclo[3.1.1]heptane-containing compounds, this section provides detailed, step-by-step methodologies for three critical in vitro assays.

Metabolic Stability in Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450s.[5][6] A high metabolic stability in vitro often correlates with a lower clearance and longer half-life in vivo.

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension, phosphate buffer, and the test compound solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Diagram of the Metabolic Stability Assay Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Reagents Prepare HLMs, Buffer, Test Compound, NADPH Combine Combine Reagents in 96-well Plate Reagents->Combine PreIncubate Pre-incubate at 37°C Combine->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate TimePoints Take Samples at Time Points Initiate->TimePoints Quench Quench Reaction TimePoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability using the Caco-2 Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[7][8][9] This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium until they reach confluence.

    • Seed the cells onto permeable filter supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound solution (in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction to assess active efflux.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • The efflux ratio (Papp B to A / Papp A to B) indicates the extent of active efflux. An efflux ratio greater than 2 is generally considered indicative of a P-gp substrate.

Diagram of the Caco-2 Permeability Assay:

Caco2_Assay cluster_A_to_B A to B Transport (Absorption) cluster_B_to_A B to A Transport (Efflux) Apical_A Apical (Donor) Test Compound Monolayer_A Caco-2 Monolayer Apical_A->Monolayer_A Permeation Basolateral_A Basolateral (Receiver) Sample Collection Papp_Calc Calculate Papp (A->B) and Papp (B->A) Basolateral_A->Papp_Calc Monolayer_A->Basolateral_A Permeation Apical_B Apical (Receiver) Sample Collection Apical_B->Papp_Calc Basolateral_B Basolateral (Donor) Test Compound Monolayer_B Caco-2 Monolayer Basolateral_B->Monolayer_B Efflux Monolayer_B->Apical_B Efflux Efflux_Ratio Calculate Efflux Ratio Papp_Calc->Efflux_Ratio

Caption: Bidirectional transport across a Caco-2 monolayer.

Aqueous Solubility: Kinetic and Thermodynamic Assessment

Aqueous solubility is a critical physicochemical property that influences a compound's dissolution rate and subsequent absorption.[10][11][12] Both kinetic and thermodynamic solubility are important to assess during drug discovery.

Kinetic Solubility Protocol (High-Throughput Screening):

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Shake the plate for a defined period (e.g., 2 hours) at room temperature.[10]

  • Analysis:

    • Measure the turbidity of the solution using a nephelometer or by light scattering to detect precipitation.

    • Alternatively, filter the solution and quantify the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS.[10]

Thermodynamic Solubility Protocol (Lead Optimization):

  • Compound Preparation:

    • Add an excess of the solid compound to an aqueous buffer in a vial.

  • Equilibration:

    • Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Analysis:

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the saturated solution by a suitable analytical method (e.g., HPLC-UV).

Diagram of Solubility Assay Decision Tree:

Solubility_Assay_Decision Start Need to Assess Aqueous Solubility Stage Drug Discovery Stage? Start->Stage Early Early Stage / HTS Stage->Early Early Late Lead Optimization Stage->Late Late Kinetic Kinetic Solubility Assay Early->Kinetic Thermodynamic Thermodynamic Solubility Assay Late->Thermodynamic

Caption: Selecting the appropriate solubility assay.

Conclusion: A Path Forward for Superior Drug Candidates

The strategic incorporation of 3-oxabicyclo[3.1.1]heptane scaffolds represents a significant advancement in the design of drug candidates with enhanced ADME properties. By providing a rigid, three-dimensional framework that can improve solubility and permeability while maintaining metabolic stability, this scaffold offers a powerful tool to overcome common developability challenges. The detailed experimental protocols provided in this guide serve as a self-validating system for researchers to rigorously assess the ADME profile of their novel compounds. As the pharmaceutical industry continues to embrace the principles of three-dimensional drug design, the 3-oxabicyclo[3.1.1]heptane scaffold is poised to play a pivotal role in the development of the next generation of safe and effective medicines.

References

  • Caco2 assay protocol. (n.d.).
  • Caco-2 Permeability Assay Protocol. (n.d.). Studylib. Retrieved February 24, 2026, from [Link].

  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link].

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 24, 2026, from [Link].

  • Aqueous Solubility Assay. (n.d.). Bienta. Retrieved February 24, 2026, from [Link].

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved February 24, 2026, from [Link].

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Coe, S. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Retrieved February 24, 2026, from [Link].

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 24, 2026, from [Link].

  • Bioisosteres of a meta-Substituted Phenyl Ring. (2023, September 14). Chemspace. Retrieved February 24, 2026, from [Link].

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021, September 30). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link].

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved February 24, 2026, from [Link].

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.). ChEMBL. Retrieved February 24, 2026, from [Link].

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023, April 12). PRISM BioLab. Retrieved February 24, 2026, from [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Hazard Assessment & Chemical Profile

The primary challenge in handling 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane is the absence of specific toxicological and environmental fate data. However, a rigorous hazard assessment can be conducted by analyzing its structure. The molecule contains two key features that dictate its handling and disposal protocols: a bromomethyl group and a bicyclic ether framework .

  • Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds must not be mixed with non-halogenated organic waste.[1][2] The rationale for this strict segregation is that halogenated wastes require specialized high-temperature incineration equipped with acid gas scrubbers to neutralize corrosive byproducts like hydrogen bromide (HBr) gas formed during combustion.[3]

  • Bicyclic Ether : The 3-oxabicyclo[3.1.1]heptane core is a strained bicyclic ether. Ethers as a class are known for their potential to form explosive peroxides upon exposure to air and light over time.[4] While the peroxide formation tendency of this specific structure is not documented, it is imperative to handle it with the same precautions as other peroxide-forming ethers.

Based on analogous compounds, the following hazards should be assumed:

Hazard ClassificationInferred Properties & RationaleRecommended Precautions
Skin & Eye Irritant Brominated organic compounds are frequently classified as skin and eye irritants.[5][6]Always wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat. Avoid all direct contact.[5]
Peroxide Former The ether linkage presents a risk of forming unstable and potentially explosive peroxides during storage.Date containers upon receipt and upon opening.[7] Test for peroxides if the compound has been open for more than 3 months or if visual signs (crystals, discoloration) are present.[8]
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life.Never dispose of this chemical down the drain.[1][8][9] Prevent any release into the environment.
Inhalation Toxicity Volatile organic compounds should be handled in a well-ventilated area to avoid inhalation.[1]All handling and disposal procedures must be conducted within a certified chemical fume hood.

Part 2: Pre-Disposal Safety & Spill Management

Prior to initiating the disposal process, ensure all safety measures are in place.

Personal Protective Equipment (PPE)

A baseline of PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Eye Protection : Chemical safety goggles.

  • Hand Protection : Chemically resistant gloves (e.g., Nitrile).

  • Body Protection : A flame-resistant lab coat.

Protocol for Peroxide Detection (Recommended)

For opened containers or aged material, testing for peroxides is a critical safety step before disposal.

  • Obtain Peroxide Test Strips : Use commercially available test strips sensitive to ether peroxides.

  • Sample Testing : In a fume hood, carefully open the container. Dip the test strip into the chemical, ensuring not to touch the sides of the container.

  • Read Results : Remove the strip and compare the color change to the chart provided by the manufacturer.

  • Action :

    • Peroxides < 30 ppm : The material is safe for standard disposal as outlined below.

    • Peroxides > 30 ppm or Presence of Crystals : DO NOT HANDLE . The material is potentially explosive. Do not attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) department immediately for specialized disposal.

Spill & Leak Containment

In the event of a minor spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Contain Spill : Use an inert absorbent material like vermiculite or sand to cover the spill.

  • Collect Absorbent : Carefully scoop the contaminated absorbent material into a designated, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Major Spills : For any spill outside of a fume hood, evacuate the area and contact your EHS emergency response team immediately.[10]

Part 3: Step-by-Step Disposal Workflow

The proper disposal of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane is a multi-step process centered on correct characterization, segregation, and documentation.

Disposal Workflow Diagram

G start Waste Generated (1-Bromomethyl-3-oxabicyclo[3.1.1]heptane) classify Step 1: Classify Waste 'Halogenated Organic Waste' start->classify segregate Step 2: Segregate Waste (Dedicated Halogenated Waste Stream) classify->segregate container Step 3: Select Container (Compatible, Labeled, Sealable) segregate->container labeling Step 4: Label Accurately (Full Name, %, Date) container->labeling storage Step 5: Store Safely (Satellite Accumulation Area, Secondary Containment) labeling->storage pickup Step 6: Arrange EHS Pickup (Submit Waste Request) storage->pickup

Caption: Disposal workflow for 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane.

Experimental Protocol for Disposal
  • Step 1: Waste Classification

    • Immediately classify any waste containing 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane, including reaction mixtures and solutions, as "Halogenated Organic Waste." [1][2]

  • Step 2: Strict Segregation

    • This is the most critical operational step. Under no circumstances should this waste be mixed with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[10][11]

    • Maintain separate, clearly marked waste containers for halogenated and non-halogenated streams.

  • Step 3: Container Selection

    • Choose a waste container that is chemically compatible and in good condition. Plastic carboys are often preferred.[8]

    • The container must have a threaded, tightly sealing cap to prevent leaks and vapor escape.[7][10] It should remain closed at all times except when waste is being added.[7][10]

  • Step 4: Accurate Labeling

    • Affix a hazardous waste label from your institution's EHS department to the container before adding any waste.[10]

    • Complete the label with the following information:

      • The words "Hazardous Waste." [11]

      • Full Chemical Names : Write out "1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane" and any other constituents. Do not use abbreviations or chemical formulas.[10]

      • Percentages : Provide an accurate percentage of each component.

  • Step 5: Safe Accumulation and Storage

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

    • The container must be placed within secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[7]

    • Store away from incompatible materials, heat sources, and direct sunlight.[10][12]

  • Step 6: Arrange for Professional Disposal

    • Once the container is full (typically ~90% capacity), seal it tightly.

    • Submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.[4]

Part 4: Disposal of Contaminated Materials

Proper disposal extends to all materials that have come into contact with the chemical.

Material TypeDisposal Protocol
Contaminated Solid Waste Gloves, paper towels, and absorbent materials used for spills should be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Solid Halogenated Hazardous Waste."[13]
Contaminated Glassware/Sharps Needles, syringes, and broken glass must be placed in a rigid, puncture-proof sharps container labeled as hazardous waste.[7]
Empty Chemical Containers To be considered "empty," a container must be triple-rinsed. The first rinseate must be collected and disposed of as liquid halogenated hazardous waste.[4] Subsequent rinses may be disposed of down the drain, pending local regulations. Deface the original label before placing the rinsed container in the appropriate lab glass disposal box.[14]

By adhering to this comprehensive guide, laboratory professionals can manage the waste stream of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane in a manner that ensures the safety of personnel, protects the environment, and maintains full regulatory compliance.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Unknown Source. Retrieved from [Link]

  • 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane. (n.d.). PubChem. Retrieved from [Link]

  • Heptane Safety Data Sheet. (n.d.). GADIV PETROCHEMICAL INDUSTRIES LTD. Retrieved from [Link]

  • Heptane Safety Data Sheet. (2018, August 8). Greenfield Global. Retrieved from [Link]

  • Bicyclo[3.1.1]heptane, 1-bromo- Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1-(3-Bromophenyl)-6-azabicyclo[3.1.1]heptane. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Chemical Properties of Heptane, 3-(bromomethyl)- (CAS 18908-66-2). (n.d.). Cheméo. Retrieved from [Link]

  • Bicyclo[3.1.1]heptane, 1-bromo- - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory waste disposal. (n.d.). Freie Universität Berlin. Retrieved from [Link]

  • Waste Disposal. (n.d.). UBC Chemical and Biological Engineering. Retrieved from [Link]

  • Safety Data Sheet: heptane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Heptane (Isomers). (n.d.). staff.uni-mainz.de. Retrieved from [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. (2025, May 22). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: n-Heptane. (n.d.). Carl Roth. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.